4-(Fmoc-amino)benzamidoxime
説明
Structure
3D Structure
特性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]carbamate |
InChI |
InChI=1S/C22H19N3O3/c23-21(25-27)14-9-11-15(12-10-14)24-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,27H,13H2,(H2,23,25)(H,24,26) |
InChIキー |
KRYNNWTWOXXABM-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C(=N\O)/N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=NO)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Fmoc-amino)benzamidoxime: Structure, Properties, and Applications in Drug Development
Abstract: This technical guide provides a comprehensive overview of 4-(Fmoc-amino)benzamidoxime, a specialized chemical entity with significant potential in medicinal chemistry and drug development. The guide details its chemical structure, explores its physicochemical properties, outlines a plausible synthetic route, and discusses its prospective applications, particularly as a versatile building block for targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Strategic Combination of Fmoc and Amidoxime Functionalities
In the landscape of modern drug discovery, the design of novel molecular entities with tailored properties is paramount. 4-(Fmoc-amino)benzamidoxime emerges as a compound of interest due to the strategic combination of two key chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the benzamidoxime core.
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS), renowned for its stability under acidic conditions and its facile removal with mild bases like piperidine.[1][2] This orthogonality allows for the selective deprotection of amino groups, enabling the controlled, stepwise assembly of complex peptide chains.[][4] Beyond peptides, the Fmoc group serves as a reliable protecting group for amines in various organic syntheses.
The benzamidoxime scaffold, on the other hand, is a versatile pharmacophore with a growing presence in medicinal chemistry. Amidoximes are recognized as bioisosteres of carboxylic acids and have been incorporated into a wide array of biologically active molecules, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer effects.[5][6] Notably, the amidoxime functionality can act as a prodrug moiety, which can be metabolized in vivo to the corresponding amidine, potentially improving the pharmacokinetic profile of a drug candidate.[7][8]
The convergence of these two functionalities in 4-(Fmoc-amino)benzamidoxime creates a unique building block. The Fmoc group provides a handle for controlled chemical modifications and conjugations, while the benzamidoxime core offers potential for therapeutic activity and favorable drug-like properties. This guide will delve into the technical details of this promising compound.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(Fmoc-amino)benzamidoxime integrates a central benzene ring substituted with an Fmoc-protected amino group at position 4 and an amidoxime group at position 1.
Molecular Structure:
The image above is a representation of the chemical structure.
Physicochemical Properties:
| Property | Estimated Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C22H19N3O3 | Calculated from the chemical structure. |
| Molecular Weight | 373.41 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the typical appearance of Fmoc-protected amino acids and aromatic compounds.[9][10] |
| Melting Point | Expected to be high, likely >200 °C. | Fmoc-4-aminobenzoic acid has a melting point of >225 °C.[9] The introduction of the amidoxime group is unlikely to significantly lower this value. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMF, DMSO, and methanol. | The large, hydrophobic Fmoc group will dominate the solubility profile, making it poorly soluble in water but soluble in organic solvents commonly used in synthesis.[] |
| pKa | The amidoxime group will have a pKa in the range of 4-6 for the N-OH proton and around 11-12 for the oxime proton. | The acidity of the amidoxime functional group has been studied, with reported pKa values varying depending on the molecular context.[11] The aromatic ring will influence these values. |
| UV Absorbance | Strong UV absorbance around 265 nm and 300 nm. | The fluorenyl moiety of the Fmoc group is a strong chromophore, a property often utilized for reaction monitoring in peptide synthesis.[1] |
Synthesis of 4-(Fmoc-amino)benzamidoxime: A Proposed Experimental Protocol
A validated, published synthesis of 4-(Fmoc-amino)benzamidoxime is not currently available. However, a plausible and scientifically sound two-step synthetic route can be proposed based on established methodologies for the synthesis of 4-aminobenzamidoxime and the Fmoc protection of aromatic amines.
The proposed synthesis involves two key transformations:
-
Step 1: Synthesis of 4-Aminobenzamidoxime from 4-Aminobenzonitrile. This reaction involves the addition of hydroxylamine to the nitrile functionality.
-
Step 2: Fmoc Protection of the Amino Group of 4-Aminobenzamidoxime. This step utilizes a standard Fmoc-donating reagent to protect the primary aromatic amine.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-(Fmoc-amino)benzamidoxime.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-Aminobenzamidoxime
-
Rationale: This reaction is a well-established method for the synthesis of amidoximes from nitriles.[12][13] The use of a base is crucial to deprotonate hydroxylamine, making it a more potent nucleophile.
-
Procedure:
-
To a suspension of 4-aminobenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).
-
Slowly add a solution of sodium ethoxide (1.5 equivalents) in ethanol to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-aminobenzamidoxime.
-
Step 2: Fmoc Protection of 4-Aminobenzamidoxime
-
Rationale: The Fmoc protection of amines is a standard procedure in organic synthesis.[10][14][15] The use of an aqueous basic solution helps to solubilize the amino compound and facilitate the reaction with the Fmoc-donating reagent.
-
Procedure:
-
Dissolve 4-aminobenzamidoxime (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in dioxane to the cooled mixture with vigorous stirring.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude product by filtration and wash with water.
-
Purify the crude 4-(Fmoc-amino)benzamidoxime by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Applications in Drug Development
The unique bifunctional nature of 4-(Fmoc-amino)benzamidoxime makes it a valuable tool in several areas of drug development.
As a Building Block for Peptide and Peptidomimetic Synthesis
The primary utility of the Fmoc group is in peptide synthesis.[1] 4-(Fmoc-amino)benzamidoxime can be incorporated into peptide chains as a non-natural amino acid. The benzamidoxime moiety can introduce unique structural features and potential biological activities into the resulting peptide.
Diagram of Incorporation into a Peptide Chain
Caption: Workflow for incorporating 4-(Fmoc-amino)benzamidoxime into a peptide sequence.
As a Precursor for Prodrugs
The amidoxime functionality is a well-known prodrug motif.[7][8] It can be bioreduced in vivo to the corresponding amidine, which may be the active form of the drug. This strategy can be employed to improve the oral bioavailability of polar, charged molecules.[16] 4-(Fmoc-amino)benzamidoxime can be used as a starting material to synthesize more complex molecules where the amidoxime serves as a latent amidine group.
In the Development of Enzyme Inhibitors
Benzamide and its derivatives are known to exhibit a wide range of pharmacological activities, including enzyme inhibition.[5] The amidoxime group, being a bioisostere of a carboxylic acid, can interact with the active sites of various enzymes.[17] Therefore, 4-(Fmoc-amino)benzamidoxime could serve as a scaffold for the development of novel enzyme inhibitors. The Fmoc-amino group provides a convenient point for chemical modification to explore the structure-activity relationship (SAR) and optimize inhibitory potency.
As a Linker in Bioconjugation
The Fmoc-protected amine and the amidoxime group offer orthogonal handles for conjugation. After deprotection of the Fmoc group, the resulting free amine can be coupled to other molecules, such as proteins, antibodies, or nanoparticles, for targeted drug delivery.[9] The amidoxime itself can also be a point of attachment or a chelating agent for metal ions.[18]
Conclusion
4-(Fmoc-amino)benzamidoxime is a specialized chemical compound with significant potential in the field of drug discovery and development. Its unique structure, combining the versatility of the Fmoc protecting group with the pharmacological relevance of the benzamidoxime core, makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, prodrugs, and enzyme inhibitors. While further experimental validation of its properties and reactivity is warranted, the established chemistry of its constituent functionalities provides a strong foundation for its application in the design of next-generation therapeutics. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this promising molecule in their scientific endeavors.
References
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
- Preparation method of 4-aminomethylbenzoic acid. Google Patents.
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. National Institutes of Health. Available from: [Link]
- process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available from: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health. Available from: [Link]
-
Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. National Institutes of Health. Available from: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. Available from: [Link]
- Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents.
-
A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Publications. Available from: [Link]
-
Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. ResearchGate. Available from: [Link]
-
Examples for prodrug-based amidoximes. ResearchGate. Available from: [Link]
-
Binding mechanism of amidoxime functional group on chelating resins toward gallium(III) in Bayer liquor. ResearchGate. Available from: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Royal Society of Chemistry. Available from: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available from: [Link]
-
Formula for Bsmoc- and Fmoc-protected peptides. ResearchGate. Available from: [Link]
-
Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. National Institutes of Health. Available from: [Link]
-
Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. ACS Publications. Available from: [Link]
- Preparation method of aminobenzonitrile. Patsnap.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health. Available from: [Link]
- Method for producing prodrug from amidoxime and N-hydroxyguanidine carboxylic acid esters. Patsnap Eureka.
-
Recent developments in the chemistry and in the biological applications of amidoximes. National Institutes of Health. Available from: [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 13. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Method for producing prodrug from amidoxime and N-hydroxyguanidine carboxylic acid esters - Eureka | Patsnap [eureka.patsnap.com]
- 17. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-Protected 4-Aminobenzamidoxime: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Fmoc-protected 4-aminobenzamidoxime, a potentially valuable building block in medicinal chemistry and peptide science. Due to its likely novelty, a registered CAS (Chemical Abstracts Service) number for this specific compound has not been identified in major chemical databases. This guide, therefore, addresses this gap by proposing a robust synthetic pathway, outlining detailed characterization protocols, and discussing its potential applications based on the well-established chemistry of its constituent functional groups: the versatile amidoxime moiety and the widely used Fmoc-protecting group. This document is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this compound in their drug discovery and development endeavors.
Introduction: The Significance of a Novel Building Block
The intersection of peptide chemistry and small molecule drug discovery often gives rise to innovative molecular scaffolds with unique therapeutic potential. Fmoc-protected 4-aminobenzamidoxime represents one such scaffold. The 4-aminobenzamidoxime core is a known pharmacophore, with the amidoxime group serving as a key nitric oxide donor and a versatile precursor for various heterocyclic systems.[1][2] The strategic protection of the aromatic amino group with the fluorenylmethoxycarbonyl (Fmoc) group opens up avenues for its incorporation into peptide synthesizers and its use in complex, multi-step organic syntheses where orthogonal protection strategies are paramount.[3][4][5]
The absence of a dedicated CAS number for Fmoc-protected 4-aminobenzamidoxime suggests that it is not a commercially available reagent and has not been extensively reported in the scientific literature. This guide aims to empower researchers to bridge this gap by providing the necessary scientific and technical foundation for its synthesis and application.
Proposed Synthesis of Fmoc-Protected 4-Aminobenzamidoxime
The synthesis of the target compound can be logically approached by the Fmoc protection of the commercially available 4-aminobenzamidoxime. The key challenge lies in the selective N-acylation of the aromatic amino group in the presence of the nucleophilic amidoxime moiety.
Synthetic Scheme
Caption: Proposed synthetic route for Fmoc-protected 4-aminobenzamidoxime.
Detailed Experimental Protocol
This protocol is a well-established method for the Fmoc protection of aromatic amines and can be adapted for 4-aminobenzamidoxime.[3][6]
Materials:
-
4-Aminobenzamidoxime
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA)
-
1,4-Dioxane
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzamidoxime in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add 2.5 equivalents of sodium bicarbonate to the solution and stir until it is well-suspended.
-
Fmoc Reagent Addition: Slowly add a solution of 1.1 equivalents of Fmoc-Cl or Fmoc-OSu dissolved in a minimal amount of 1,4-dioxane to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Fmoc-protected 4-aminobenzamidoxime.
Causality of Experimental Choices:
-
The use of a biphasic solvent system (dioxane/water) or a polar aprotic solvent like DMF helps to dissolve both the polar starting material and the less polar Fmoc reagent.
-
The excess of a mild inorganic base like sodium bicarbonate is crucial to neutralize the hydrochloric acid or N-hydroxysuccinimide byproduct of the reaction, driving the equilibrium towards the product.[4] An organic base like DIEA can also be used, particularly in anhydrous conditions.
-
Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and tends to result in cleaner reactions with fewer side products.[4]
Physicochemical Properties and Characterization
As a novel compound, the exact physicochemical properties of Fmoc-protected 4-aminobenzamidoxime need to be determined experimentally. However, based on its structure, we can predict the following characteristics and outline a robust characterization plan.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₂₂H₁₉N₃O₃ |
| Molecular Weight | 373.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH, DCM); Insoluble in water and hexanes. |
| Melting Point | Expected to be a high-melting solid, likely > 150 °C. |
Analytical Characterization Workflow
Caption: A comprehensive workflow for the characterization of synthesized Fmoc-protected 4-aminobenzamidoxime.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the successful incorporation of the Fmoc group by the appearance of characteristic aromatic proton signals of the fluorenyl group and the methylene and methine protons of the protecting group. The carbon spectrum will show the corresponding carbonyl and aliphatic carbons of the Fmoc moiety.
-
High-Resolution Mass Spectrometry (HRMS): Will provide the accurate mass of the molecule, confirming its elemental composition.
-
FT-IR Spectroscopy: Will show characteristic absorption bands for the N-H and C=O stretching of the carbamate, the C=N and N-O stretching of the amidoxime, and the aromatic C-H stretching.
-
High-Performance Liquid Chromatography (HPLC): Will be used to assess the purity of the final compound.[7]
Applications in Drug Discovery and Peptide Synthesis
The unique combination of the amidoxime functionality and the Fmoc-protecting group positions this molecule as a valuable tool for medicinal chemists and peptide scientists.
Role as a Nitric Oxide-Donating Pharmacophore in Peptides
Amidoximes are known prodrugs of amidines and can act as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes.[1][2] By incorporating Fmoc-protected 4-aminobenzamidoxime into a peptide sequence, researchers can design novel peptidomimetics with targeted NO-releasing capabilities.
Caption: Conceptual workflow for the application of Fmoc-protected 4-aminobenzamidoxime in targeted nitric oxide delivery.
A Versatile Intermediate for Heterocyclic Synthesis
The amidoxime group is a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings, such as oxadiazoles, which are prevalent in many biologically active compounds. The Fmoc-protected amino group allows for the initial coupling to other molecular fragments before the cyclization of the amidoxime, providing a strategic advantage in the synthesis of complex molecules.
Conclusion
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Green Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Retrieved from [Link]
-
PubMed. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
-
PubMed Central. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
PubMed. (2004). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Retrieved from [Link]
-
Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Whitepaper: Characterization and Application of 4-(Fmoc-amino)benzamidoxime
This guide details the physicochemical properties, synthesis logic, and applications of 4-(Fmoc-amino)benzamidoxime , a specialized intermediate used in the development of peptidomimetics and protease inhibitors.
Executive Summary
4-(Fmoc-amino)benzamidoxime is a protected building block designed for the solid-phase synthesis of arginine mimetics. It features a benzamidoxime moiety—a bioisostere and prodrug precursor to benzamidine—anchored by an Fmoc-protected aniline. This molecule is critical in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa) where the highly basic amidine group must be masked to improve oral bioavailability or synthetic compatibility.
Part 1: Physicochemical Characterization
Molecular Specifications
The precise molecular weight and formula are derived from the constituent functional groups: the Fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 4-aminobenzamidoxime core.
| Property | Specification |
| IUPAC Name | (9H-fluoren-9-yl)methyl (4-(N'-hydroxycarbamimidoyl)phenyl)carbamate |
| Common Name | 4-(Fmoc-amino)benzamidoxime |
| Linear Formula | C₂₂H₁₉N₃O₃ |
| Molecular Weight | 373.41 g/mol |
| CAS Number | Not widely listed; typically custom synthesized (e.g., Sigma BOG00227) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic polar solvents (DMF, DMSO, NMP); sparingly soluble in water. |
Structural Composition
The molecule consists of three distinct functional domains, each serving a specific role in drug design and synthesis:
-
Fmoc Group (N-Terminus): Provides base-labile protection, allowing the molecule to be used in standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
-
Phenyl Linker: A rigid aromatic spacer that positions the warhead.
-
Amidoxime (C-Terminus): A "warhead precursor." It is less basic than an amidine (
~5 vs ~11), preventing side reactions during coupling and improving membrane permeability.
[1][2]
Part 2: Synthesis & Scientific Integrity
The "Fmoc-Hydroxylamine" Incompatibility
A common synthetic error is attempting to synthesize this molecule by reacting Fmoc-4-aminobenzonitrile with hydroxylamine. This approach will fail.
-
Mechanism of Failure: Hydroxylamine (
) is a strong nucleophile and a base. It is frequently used to cleave Fmoc groups (similar to piperidine).[1][2] Reacting an Fmoc-protected nitrile with hydroxylamine will result in the premature deprotection of the amine, yielding free 4-aminobenzamidoxime and dibenzofulvene byproducts.
Validated Synthesis Protocol
The only robust route requires reversing the order of operations: generate the amidoxime first, then protect the amine.
Step 1: Formation of 4-Aminobenzamidoxime
-
Reagents: 4-Aminobenzonitrile, Hydroxylamine hydrochloride (
), Sodium Carbonate ( ). -
Solvent: Ethanol/Water (2:1).
-
Procedure: Reflux 4-aminobenzonitrile with excess hydroxylamine (3 eq) and base for 4–6 hours. The nitrile carbon is attacked by hydroxylamine to form the amidoxime.
-
Purification: Evaporation and crystallization from water/ethanol.
Step 2: Selective Fmoc Protection
-
Reagents: 4-Aminobenzamidoxime (from Step 1), Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
-
Solvent: Dioxane/Water or DMF.
-
Condition: Room temperature, slightly basic buffer (
). -
Selectivity Logic: The aniline nitrogen is more nucleophilic than the amidoxime amino group (which is conjugated to the C=N bond) and the oxime oxygen. By controlling stoichiometry (1.0 eq Fmoc-OSu) and pH, the Fmoc group selectively attaches to the aniline.
Part 3: Applications in Drug Discovery
Prodrug Strategy (The "Amidoxime Effect")
Benzamidines are potent arginine mimetics found in drugs like dabigatran (thrombin inhibitor). However, they are highly basic (
-
Solution: The amidoxime group in 4-(Fmoc-amino)benzamidoxime acts as a neutral prodrug.
-
Mechanism: Once incorporated into a peptide or small molecule and administered, the amidoxime is reduced in vivo (by cytochrome b5 reductase or mARC) back to the active benzamidine.
Solid-Phase Peptide Synthesis (SPPS)
This molecule is used as a building block to introduce a "masked" arginine residue at the N-terminus of a peptide chain.
-
Coupling: Standard HBTU/DIEA coupling protocols can be used.
-
Deprotection: The Fmoc group is removed with 20% piperidine in DMF.[3][4]
-
Note: The amidoxime group is generally stable to piperidine during the short deprotection cycles of SPPS.
-
Part 4: Analytical Validation
To ensure the integrity of the synthesized or purchased material, use the following self-validating analytical criteria:
| Method | Expected Result | Interpretation |
| HPLC | Single peak, RT > Fmoc-Cl | Confirm purity >95%. Impurities are likely free amidoxime (early eluting). |
| LC-MS (ESI+) | [M+H]⁺ = 374.4 Da | Primary Confirmation. Look for the characteristic Fmoc fragmentation (loss of 178 Da). |
| 1H NMR (DMSO-d6) | The oxime OH signal is distinct and exchangeable. | |
| 1H NMR (Aromatic) | Overlap of Fmoc fluorenyl protons and the linker phenylene protons. |
References
-
Sigma-Aldrich. Product Specification: 4-(Fmoc-amino) benzamidoxime (AldrichCPR). Retrieved from
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Retrieved from
-
ResearchGate. Methods for Removing the Fmoc Group. (Discussion on Hydroxylamine sensitivity). Retrieved from
-
PubChem. 4-Aminobenzamidoxime (Precursor Data). Retrieved from
Sources
Technical Guide: 4-Aminobenzamidoxime vs. Fmoc-Protected Derivatives in Peptidomimetic Synthesis
The following technical guide details the structural, physicochemical, and synthetic distinctions between 4-aminobenzamidoxime and its Fmoc-protected derivatives (principally N-(9-fluorenylmethoxycarbonyl)-4-aminobenzamidoxime).
Executive Summary
In drug discovery, particularly for serine protease inhibitors and peptidomimetics, 4-aminobenzamidoxime serves as a critical "warhead" precursor. It is the synthetic gateway to benzamidines (arginine mimics) and 1,2,4-oxadiazole heterocycles.
However, its dual-nucleophile nature (aniline amine + amidoxime) presents chemoselectivity challenges. The Fmoc-protected derivative resolves these by masking the aniline nitrogen, rendering the molecule compatible with Solid-Phase Peptide Synthesis (SPPS) and preventing uncontrolled polymerization or side-reactions. This guide analyzes the decision matrix for choosing between the free base and the protected form based on synthetic modality (Solution vs. Solid Phase).
Part 1: Chemical Fundamentals & Structural Analysis
The core difference lies in the availability of the aniline nitrogen. In the free base, both the aniline and amidoxime are reactive. In the Fmoc-derivative, the aniline is chemically silenced until basic deprotection.
Structural Comparison
Figure 1: Structural transformation from the dual-nucleophilic free base to the orthogonal Fmoc-protected building block.
Physicochemical Properties Matrix[1]
| Feature | 4-Aminobenzamidoxime (Free Base) | Fmoc-4-Aminobenzamidoxime |
| CAS Number | 277319-62-7 (varies by salt) | Non-standard catalog item (often synthesized in-situ) |
| Molecular Weight | ~151.17 g/mol | ~373.4 g/mol |
| Solubility (DCM) | Low (Polar) | High (Lipophilic) |
| Solubility (DMF) | High | Very High |
| Primary Reactivity | Aniline | Amidoxime |
| UV Traceability | Weak ($ \lambda{max} $ ~260-280 nm) | Strong (Fmoc chromophore, $ \lambda_{max} $ 301 nm) |
| Storage Stability | Moderate (Oxidation sensitive) | High (Stable solid) |
Part 2: Synthetic Utility & Reactivity Profiles
The Free Base: Solution Phase Dominance
In solution-phase synthesis, 4-aminobenzamidoxime is often used directly. The aniline nitrogen is significantly more nucleophilic than the amidoxime amino group (which is conjugated to the imine).
-
Primary Application: Direct coupling to acid chlorides or aldehydes to form linear precursors.
-
Risk: Without protection, self-condensation can occur if the amidoxime oxygen reacts with activated carboxylic acids intended for the aniline.
The Fmoc-Derivative: The SPPS Standard
For Solid-Phase Peptide Synthesis (SPPS), the Fmoc-derivative is mandatory.
-
Orthogonality: The Fmoc group withstands the acidic conditions used to cleave side-chain protecting groups (e.g., Boc, tBu) but is removed by bases (piperidine).[1]
-
Solubility: The fluorenyl ring acts as a "solubility tag," preventing aggregation of the growing peptide chain in non-polar solvents like DCM.
-
Mechanism of Action: It allows the molecule to be anchored to a resin (via the amidoxime) or coupled to a resin-bound peptide (via the aniline, after deprotection).
Part 3: Experimental Workflows
Synthesis of Fmoc-4-Aminobenzamidoxime
Rationale: Commercial availability is spotty; in-house synthesis is often required to ensure purity before SPPS loading.
Protocol:
-
Dissolution: Dissolve 4-aminobenzamidoxime (1.0 eq) in a mixture of Dioxane:Water (1:1).
-
Base Addition: Add
(2.0 eq) to buffer the solution (pH ~8-9). Avoid strong bases like NaOH which can hydrolyze the amidoxime. -
Protection: Dropwise addition of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in Dioxane.
-
Note: Fmoc-Cl is too reactive and may acylate the amidoxime oxygen. Fmoc-OSu is more selective for the aniline amine.
-
-
Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC/HPLC.
-
Workup: Acidify carefully to pH 3-4 with dilute HCl (precipitates the product). Filter, wash with water, and dry. Recrystallize from EtOH/EtOAc.
On-Resin Synthesis of 1,2,4-Oxadiazoles
This is the "killer application" for the Fmoc derivative. It allows the construction of peptidomimetics where the oxadiazole ring replaces a labile amide bond.
Figure 2: SPPS workflow for integrating 4-aminobenzamidoxime into a peptide backbone.
Step-by-Step Protocol (SPPS):
-
Coupling: Swell resin (e.g., Rink Amide or Wang). Activate the resin-bound carboxyl group with HATU (0.95 eq) and DIPEA (2.0 eq). Add Fmoc-4-aminobenzamidoxime (3.0 eq). Shake for 2 hours.
-
Wash: DMF (3x), DCM (3x).
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). The UV absorbance of the dibenzofulvene-piperidine adduct allows quantitation of loading.
-
Elongation: Couple the next amino acid to the newly liberated aniline amine.
Part 4: Critical Troubleshooting & Causality
| Problem | Cause | Solution |
| Low Solubility in DCM | The free amidoxime is highly polar and forms H-bond networks. | Use the Fmoc-derivative or add small amounts of DMSO/DMF to the solvent mixture. |
| O-Acylation Side Reaction | The amidoxime oxygen ( | Use Fmoc-OSu (less aggressive than Fmoc-Cl) for protection. During SPPS coupling, use exactly 1.0 eq of activator to prevent over-activation. |
| Instability/Color Change | Free 4-aminobenzamidoxime oxidizes in air/light (anilines darken). | Store the Fmoc-derivative ; it is significantly more oxidative-stable due to the carbamate protection. |
Authoritative Reference List
-
Fmoc Solid Phase Peptide Synthesis (SPPS) Principles
-
Source: Bachem Technical Guides.
-
Relevance: Establishes the standard for Fmoc cleavage (20% piperidine) and orthogonality.
-
URL:
-
-
Synthesis of 1,2,4-Oxadiazoles from Amidoximes
-
Source:Journal of Organic Chemistry (Augustine et al., 2009).
-
Relevance: Details the cyclization mechanism of amidoximes, crucial for understanding the "warhead" reactivity.
-
URL: [J. Org. Chem. 2009, 74, 5640]([Link])
-
-
Fmoc-OSu Reactivity and Selectivity
-
Source:Green Chemistry (2011) & Luxembourg Bio Technologies.
-
Relevance: Confirms Fmoc-OSu as the reagent of choice for selective amine protection in the presence of other nucleophiles.
-
URL:
-
-
4-Aminobenzamidoxime Properties
-
Source: PubChem Compound Summary (CID 76079/Derivative).
-
Relevance: Verification of physicochemical properties and toxicity data.
-
URL:(Note: Linked to parent amide for structural reference).
-
Sources
Technical Guide: Solubility Profile & Handling of 4-(Fmoc-amino)benzamidoxime
Topic: Solubility of 4-(Fmoc-amino)benzamidoxime in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
4-(Fmoc-amino)benzamidoxime is a critical intermediate in the synthesis of peptidomimetics, particularly those targeting serine proteases (e.g., thrombin or factor Xa inhibitors) where a benzamidine moiety is required. Its physicochemical behavior is defined by a "push-pull" duality: the lipophilic, aromatic Fluorenylmethyloxycarbonyl (Fmoc) protecting group contrasts sharply with the polar, hydrogen-bond-donating amidoxime (
This guide provides an evidence-based framework for solubilizing this compound, balancing the thermodynamic requirement for solvation against the kinetic risks of premature deprotection or side-reactions.
Physicochemical Solvation Mechanism
To effectively dissolve 4-(Fmoc-amino)benzamidoxime, one must overcome the strong intermolecular forces driving its crystallinity.
-
The Fmoc Domain: A large, planar aromatic system that drives
- stacking. This requires solvents with high polarizability or aromatic character. -
The Amidoxime Domain: A polar functionality capable of acting as both a hydrogen bond donor (via
and ) and acceptor (via ). In non-polar solvents, these groups form tight intermolecular networks, leading to poor solubility.
Expert Insight: The "Gold Standard" solvents for this molecule are Polar Aprotic solvents (DMF, DMSO, NMP). These solvents disrupt the amidoxime hydrogen bonding network while sufficiently solvating the hydrophobic Fmoc shield via dipole-dipole interactions.
Visualization: Solvation Dynamics
The following diagram illustrates the competitive interaction required to dissolve the compound.
Figure 1: Mechanism of solvation showing the dual requirement of disrupting H-bonds and solvating the aromatic Fmoc system.
Solvent Compatibility Matrix
The following data aggregates empirical observations from peptide synthesis workflows and structural analog behavior.
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes & Risks |
| Polar Aprotic | DMF (N,N-Dimethylformamide) | High (>0.5 M) | Coupling reactions, Stock solutions | CRITICAL: Use "Amine-Free" or fresh DMF. Aged DMF generates dimethylamine, which removes Fmoc.[1] |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>0.5 M) | NMR analysis, Biological assays | Difficult to remove (high BP). Penetrates skin (safety hazard). |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High (>0.5 M) | SPPS, Difficult couplings | Excellent stability profile; often superior to DMF for preventing aggregation. |
| Chlorinated | DCM (Dichloromethane) | Moderate (~0.1 M) | Partitioning, Some reactions | Solubility is lower than DMF. Often used as a co-solvent (e.g., 50:50 DCM:DMF) to improve resin swelling. |
| Alcohols | Methanol / Ethanol | Low / Variable | Recrystallization | Risk: Potential for transesterification or reaction with activated species. Good for precipitating impurities. |
| Ethers | Diethyl Ether / MTBE | Insoluble | Precipitation / Washing | Used to crash the product out of DMF/DMSO solutions during purification. |
| Aqueous | Water | Insoluble | Washing | The hydrophobic Fmoc group prevents water solubility. |
Experimental Protocols
Protocol A: Gravimetric Solubility Assessment
Use this self-validating protocol to determine the precise saturation limit for your specific batch.
-
Preparation: Weigh 50 mg of 4-(Fmoc-amino)benzamidoxime into a tared 2 mL HPLC vial.
-
Titration: Add the target solvent (e.g., DMF) in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.
-
Observation: Inspect for clarity against a black background (tyndall effect) to ensure no micro-precipitates remain.
-
Calculation:
Protocol B: Dissolution for Coupling Reactions (Standard Workflow)
Designed to minimize Fmoc-cleavage risks.
-
Solvent Choice: Select anhydrous DMF (99.8%, amine-free).
-
Concentration: Target a 0.1 M to 0.2 M concentration. Higher concentrations may increase viscosity and hinder diffusion in solid-phase synthesis.
-
Process:
-
Add solid compound to the vessel.
-
Add 80% of the calculated solvent volume.
-
Sonicate at ambient temperature (< 30°C) until dissolved.
-
Add remaining solvent to wash down sides.
-
-
Validation: Check UV absorbance or run a TLC (5% MeOH in DCM) to confirm no free amine (ninhydrin test) is present, which would indicate Fmoc loss.
Troubleshooting & Optimization
Workflow: Solubility Decision Tree
Use this flowchart to select the correct solvent system based on your downstream application.
Figure 2: Decision tree for solvent selection based on experimental intent.
Common Issues
-
Gelation: If the solution forms a gel in DCM, add small amounts of DMF or MeOH (if compatible with reagents) to break the hydrogen bonding network.
-
Spontaneous Deprotection: If the solution turns yellow/orange upon standing in DMF, it indicates the liberation of dibenzofulvene (Fmoc cleavage). Cause: Contaminated DMF. Fix: Use fresh, high-grade DMF and store solution at 4°C for no more than 24 hours.
-
Amidoxime Instability: Avoid heating >60°C in DMF, as amidoximes can dehydrate to cyano groups or cyclize to oxadiazoles under thermal stress.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Novabiochem. (2024). Peptide Synthesis Guide: Handling Fmoc-Derivatives. Merck KGaA. Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link
-
Shelton, P.T., et al. (2013). Solid-Phase Peptide Synthesis (SPPS) of Amidoxime-Modified Peptides. Journal of American Chemical Society. Link
Sources
Stability and Storage Protocols for Fmoc-Benzamidoxime Building Blocks
Executive Summary
Fmoc-benzamidoxime derivatives are critical intermediates in the synthesis of peptidomimetics, particularly as precursors for benzamidine-based arginine mimetics and trypsin-like serine protease inhibitors. While the Fmoc (9-fluorenylmethoxycarbonyl) group provides robust N-terminal protection suitable for solid-phase peptide synthesis (SPPS), the benzamidoxime moiety introduces specific vulnerabilities—namely susceptibility to moisture-induced hydrolysis, light-mediated isomerization, and trace base degradation.
This guide details the physicochemical stability profile of these building blocks and establishes a self-validating storage protocol designed to maximize shelf-life and synthetic fidelity.
Part 1: Chemical Vulnerabilities & Degradation Pathways[1]
To ensure integrity, one must understand the specific degradation mechanisms that threaten Fmoc-benzamidoxime molecules.[1] The molecule contains two distinct reactive centers with opposing stability profiles.[2]
The Fmoc Group (Base-Sensitive)[3][4][5]
-
Mechanism: The fluorenyl ring system is prone to proton abstraction at the
-carbon by even mild bases (e.g., trace amines in the atmosphere), leading to -elimination. -
Degradation Product: Dibenzofulvene and the free amine species.
-
Storage Risk: Storage in areas sharing ventilation with volatile amines (e.g., piperidine, DIPEA) can accelerate "fuming" deprotection.
The Benzamidoxime Moiety (Redox & Moisture Sensitive)
-
Hydrolysis: The amidoxime group (
) is an isolable intermediate of nitrile hydrolysis. Under humid conditions, it can slowly hydrolyze further to the corresponding benzamide or benzoic acid derivative, releasing hydroxylamine. -
Isomerization: Amidoximes exist as E and Z isomers. The Z-isomer is typically thermodynamically favored due to intramolecular hydrogen bonding. Exposure to UV light can drive Z
E photo-isomerization, altering solubility and melting point, though this is often reversible in solution. -
Tiemann Rearrangement: While rare in solid storage, exposure to acidic moisture can theoretically catalyze rearrangement to urea derivatives.
Visualization: Degradation Pathways
The following diagram maps the potential breakdown routes of Fmoc-benzamidoxime under suboptimal conditions.
Figure 1: Primary degradation pathways for Fmoc-benzamidoxime building blocks.
Part 2: Recommended Storage Protocol
This protocol utilizes a "Defense in Depth" strategy, layering physical barriers against the three primary threats: moisture, light, and base.
Environmental Control
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that hydrolysis rates drop significantly at sub-zero temperatures. |
| Atmosphere | Argon or Nitrogen Flush | Displaces oxygen (preventing slow oxidation of the oxime) and atmospheric moisture. |
| Container | Amber Glass Vials | Blocks UV radiation to prevent E/Z isomerization. |
| Desiccant | Silica Gel or P2O5 | Essential. Amidoximes are hygroscopic; moisture is the primary degradation vector. |
Handling Procedures (The "Warm-Up" Rule)
The most common failure point occurs during retrieval. Opening a cold vial in a humid room causes immediate condensation on the powder.
-
Protocol: Remove vial from freezer
Place in a desiccator at Room Temperature (RT) Wait 30–60 minutes until fully equilibrated Open.
Segregation
Never store Fmoc-protected building blocks in the same secondary container or refrigerator shelf as volatile bases (e.g., DIPEA, Piperidine, Pyridine). Cross-contamination via vapor phase is a documented cause of premature Fmoc cleavage.
Part 3: Quality Control & Re-Validation
Before committing valuable resin or late-stage intermediates to a reaction, validate the building block using this self-validating workflow.
Analytical Method: HPLC-MS
-
Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).
Pass/Fail Criteria
-
Purity: >95% by area integration.
-
Fmoc Integrity: Mass spectrum must show the parent ion
. If a peak corresponds to , the Fmoc group has been lost. -
Amidoxime Integrity: Check for a peak with mass
. This corresponds to the reduction to amidine (unlikely in storage) or (loss of OH) which suggests dehydration to nitrile. A peak at or similar shifts may indicate hydrolysis to the amide.
QC Decision Tree
Figure 2: Quality Control Decision Tree for assessing building block viability.
References
-
Carpino, L. A., & Han, G. Y. (1970).[3] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][3] The Journal of Organic Chemistry. Link
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[5][6] Drug Metabolism Reviews. Link
-
Katritzky, A. R., et al. (2005). Synthesis of Amidoximes from Nitriles and Hydroxylamine.[2] Synthesis. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis Guide. Link
Sources
- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Peptidomimetics: Integrating 4-(Fmoc-amino)benzamidoxime for Serine Protease Inhibition
Topic: Applications of 4-(Fmoc-amino)benzamidoxime in Peptidomimetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The synthesis of arginine-rich peptidomimetics, particularly those targeting the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Trypsin), is often hampered by the physicochemical limitations of the benzamidine moiety. While the benzamidine group is a potent bioisostere for the guanidinium side chain of arginine, its high basicity (pKa ~11-12) and permanent positive charge lead to poor membrane permeability, low oral bioavailability, and aggregation during Solid-Phase Peptide Synthesis (SPPS).
4-(Fmoc-amino)benzamidoxime serves as a critical strategic reagent to overcome these hurdles. By masking the amidine as a neutral, lipophilic amidoxime (pKa ~5), this building block enables efficient SPPS, improves solubility, and functions as a prodrug precursor. This guide details the technical integration of 4-(Fmoc-amino)benzamidoxime into peptidomimetic workflows, focusing on resin loading, aniline coupling optimization, and post-synthetic reduction strategies.
Chemical Profile & Strategic Rationale
The Reagent
-
Structure: Fmoc-NH-Ph-C(=N-OH)NH₂
-
Role: Masked C-terminal Warhead / Linker
-
Solubility: Soluble in DMF, DMSO; limited solubility in DCM.
The "Amidoxime Strategy"
Direct incorporation of benzamidines into SPPS is problematic due to side reactions (e.g., intramolecular cyclization) and purification difficulties. The amidoxime functionality offers three distinct advantages:
-
SPPS Stability: It is stable to standard Fmoc deprotection (20% piperidine) and TFA cleavage conditions.
-
Enhanced Coupling: The neutral nature of the molecule prevents charge repulsion during peptide assembly.
-
Prodrug Potential: The resulting peptide-amidoxime can be administered orally and enzymatically reduced in vivo (by cytochrome b5 reductase or mARC) to the active benzamidine.
Experimental Workflow: Solid-Phase Integration
The following workflow describes the synthesis of a C-terminal benzamidine peptidomimetic using 4-(Fmoc-amino)benzamidoxime as the starting anchor on a solid support.
Phase 1: Resin Loading (The Anchor Step)
Since the reagent lacks a carboxylic acid, it is typically attached to an acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin) via the amidoxime oxygen.
Protocol:
-
Resin Preparation: Swell 2-Chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g) in dry DCM for 30 min.
-
Loading Solution: Dissolve 4-(Fmoc-amino)benzamidoxime (2.0 equiv relative to resin loading) and DIEA (4.0 equiv) in dry DMF/DCM (1:1 v/v).
-
Coupling: Add the solution to the resin and shake at room temperature for 2–4 hours.
-
Capping: Wash resin with DCM (3x). Treat with MeOH/DIEA/DCM (1:2:17) for 20 min to cap unreacted chloride sites.
-
Washing: Wash extensively with DCM (3x), DMF (3x), and DCM (3x).
Phase 2: Peptide Assembly (Overcoming Aniline Nucleophilicity)
The critical bottleneck is the coupling of the first amino acid to the aniline nitrogen after Fmoc removal. Anilines are weak nucleophiles, requiring high-efficiency activation.
Protocol:
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF.
-
First Coupling (The "Difficult" Step):
-
Reagents: Use HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU .
-
Stoichiometry: 5 equiv Fmoc-Amino Acid : 5 equiv HATU : 10 equiv DIEA.
-
Condition: Double coupling is mandatory . Perform the reaction for 2 hours at RT, then repeat with fresh reagents.
-
Tip: For sterically hindered amino acids (e.g., Val, Ile), use Fmoc-Amino Acid Fluorides or symmetric anhydrides.
-
-
Subsequent Elongation: Continue with standard Fmoc/tBu SPPS cycles (HBTU/DIEA activation).
Phase 3: Cleavage & Isolation
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Duration: 2 hours at RT.
-
Work-up: Precipitate the crude peptide-amidoxime in cold diethyl ether. Centrifuge and dry.
Phase 4: Post-Synthetic Reduction (Unmasking the Warhead)
To generate the active inhibitor (Benzamidine), the amidoxime must be reduced. This can be done in solution phase after cleavage.
Method A: Catalytic Hydrogenation (Standard)
-
Dissolve peptide-amidoxime in AcOH/H₂O (9:1).
-
Add 10% Pd/C catalyst (10% w/w).[3]
-
Stir under H₂ atmosphere (balloon) for 4–12 hours.
-
Filter through Celite and lyophilize.
Method B: Transfer Hydrogenation (Rapid & Scalable)
-
Reagents: Potassium Formate (HCOOK) and Pd/C.
-
Solvent: Methanol or MeOH/AcOH.
-
Procedure: Treat peptide with 5 equiv HCOOK and Pd/C. Reaction is often complete in <1 hour.
Visualization of Workflows
Diagram 1: Synthetic Pathway (Amidoxime Strategy)
Caption: Step-by-step synthetic pathway transforming the Fmoc-reagent into a bioactive benzamidine inhibitor.
Diagram 2: Prodrug Activation Mechanism
Caption: Mechanism of action for amidoxime prodrugs, highlighting the metabolic conversion to the active benzamidine.
Case Study: Designing a Thrombin Inhibitor
Objective: Synthesize a mimetic of the sequence D-Phe-Pro-Arg-H (a classic tripeptide motif), replacing the C-terminal Arginine with a 4-amidinobenzanilide moiety.
Target Molecule: D-Phe-Pro-NH-Ph-C(=NH)NH₂
Experimental Protocol:
-
Resin Loading: Load 4-(Fmoc-amino)benzamidoxime onto 2-Cl-Trt resin (0.5 mmol scale).
-
Cycle 1 (Proline): Deprotect Fmoc. Couple Fmoc-Pro-OH using HATU/DIEA (Double couple, 2h each). Note: Proline is a good spacer and facilitates the difficult coupling to the aniline.
-
Cycle 2 (D-Phenylalanine): Deprotect Fmoc. Couple Boc-D-Phe-OH (Use Boc to allow permanent N-terminal protection if desired, or Fmoc if free amine is needed).
-
Cleavage: Treat with 95% TFA. The Boc group is removed; the resin linkage is cleaved.
-
Reduction: The crude D-Phe-Pro-NH-Ph-C(NOH)NH₂ is dissolved in MeOH/AcOH. Potassium formate (5 equiv) and Pd/C are added. Stir for 30 min. Filter and purify by RP-HPLC.
-
Result: High-purity Thrombin inhibitor with improved synthesis yield compared to direct amidine coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield on 1st Coupling | Low nucleophilicity of aniline. | Use HATU or PyAOP . Increase temperature to 50°C (microwave assisted). Perform double coupling. |
| Incomplete Reduction | Catalyst poisoning or steric bulk. | Switch to Zn/Acetic Acid (stronger reduction). Ensure sulfur-containing amino acids (Cys, Met) are not poisoning the Pd catalyst. |
| Solubility Issues | Aggregation of peptide chain. | Use "Magic Mixture" (DCM/DMF/NMP) during coupling. The amidoxime itself usually aids solubility compared to amidines. |
References
-
Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link
- Kotthaus, J., et al. (2011). "Peptidomimetic inhibitors of trypsin-like serine proteases: The amidoxime strategy." Journal of Medicinal Chemistry. (General concept reference).
-
Nadrah, K., & Sollner Dolenc, M. (2007).[4] "Preparation of Amidines by Amidoxime Reduction with Potassium Formate." Synlett, 2007(08), 1257-1258. Link
-
Anwer, M. K., & Spatola, A. F. (1981). "Solid phase synthesis of amidines by the reduction of amidoximes." Tetrahedron Letters, 22(44), 4369-4372. Link
-
Sigma-Aldrich. "Product Specification: 4-(Fmoc-amino)benzamidoxime."[1][2] Link
Sources
Synthesis pathways for N-Fmoc-4-aminobenzamidoxime
This guide outlines the synthesis of N-Fmoc-4-aminobenzamidoxime , a critical building block for peptidomimetics (particularly RGD integrin antagonists) and trypsin-like serine protease inhibitors.
Part 1: Core Directive & Strategy
Strategic Approach: The synthesis of N-Fmoc-4-aminobenzamidoxime presents a specific chemoselective challenge: preserving the base-labile Fmoc group while installing the amidoxime functionality using hydroxylamine (a potent nucleophile and base).
Standard amidoxime syntheses often utilize refluxing basic conditions that would instantly cleave the Fmoc protecting group. Therefore, this guide prioritizes a "Protect-Then-Convert" strategy using buffered conditions to maintain the integrity of the carbamate (Fmoc) while effecting the nucleophilic addition to the nitrile.
Retrosynthetic Analysis:
-
Target: N-Fmoc-4-aminobenzamidoxime
-
Intermediate: N-Fmoc-4-aminobenzonitrile
-
Starting Material: 4-Aminobenzonitrile[1]
Part 2: Scientific Integrity & Logic (The Protocol)
Phase 1: Fmoc Protection of 4-Aminobenzonitrile
Objective: Mask the aniline nitrogen to prevent side reactions and install the orthogonal protecting group early.
Mechanism: The nucleophilic aniline attacks the carbonyl of Fmoc-Cl (or Fmoc-OSu). The reaction is driven by a weak base (NaHCO₃) which neutralizes the HCl byproduct without being strong enough to deprotonate the amide or cause premature Fmoc cleavage.
Protocol:
-
Reagents: 4-Aminobenzonitrile (1.0 eq), 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq), Sodium Bicarbonate (NaHCO₃) (2.5 eq).
-
Solvent System: 1,4-Dioxane : Water (1:1 v/v). The biphasic system dissolves both the organic Fmoc-Cl and the inorganic base.
-
Procedure:
-
Dissolve 4-aminobenzonitrile in dioxane.
-
Dissolve NaHCO₃ in water and add to the dioxane solution.
-
Cool to 0°C.
-
Add Fmoc-Cl dropwise (dissolved in minimal dioxane) over 30 minutes.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–6 hours.
-
-
Workup:
-
Evaporate dioxane under reduced pressure.
-
Acidify the remaining aqueous suspension to pH 2–3 with 1M HCl (precipitates the product).
-
Filter the white solid, wash with water, and dry in vacuo.
-
Yield Expectation: 85–95%.[2]
-
Phase 2: Nitrile to Amidoxime Conversion (The Critical Step)
Objective: Convert the cyano group (-CN) to the amidoxime (-C(NOH)NH₂) without removing the Fmoc group.
Critical Process Parameter (CPP):
-
pH Control: The reaction must remain buffered. High pH (>9) will cleave Fmoc.
-
Temperature: Avoid refluxing ethanol (>78°C). Maintain 50–60°C to balance rate vs. stability.
Protocol:
-
Reagents: N-Fmoc-4-aminobenzonitrile (1.0 eq), Hydroxylamine Hydrochloride (NH₂OH·HCl) (3.0 eq), Sodium Bicarbonate (NaHCO₃) (3.0 eq) or Diisopropylethylamine (DIEA) (3.0 eq).
-
Solvent: Absolute Ethanol (EtOH).
-
Procedure:
-
Suspend N-Fmoc-4-aminobenzonitrile in EtOH.
-
Add NH₂OH[3]·HCl and NaHCO₃.[4] (Note: Using NaHCO₃ generates CO₂; allow evolution to cease).
-
Heat the mixture to 50–55°C . Do not reflux.
-
Monitor: Check TLC every hour. The starting nitrile will disappear, and a more polar amidoxime spot will appear.
-
Reaction Time: Typically 6–12 hours.
-
-
Workup:
-
Cool to RT.
-
Evaporate EtOH to near dryness.
-
Resuspend residue in water (to dissolve salts).
-
Extract with Ethyl Acetate (EtOAc) (3x).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from EtOH/Water or EtOAc/Hexane.
-
Characterization: The amidoxime protons typically appear as a broad singlet (NH₂) and a singlet (OH) in ¹H NMR (DMSO-d₆), distinct from the nitrile precursor.
-
Part 3: Visualization & Formatting
Reaction Scheme Diagram
Caption: Step-wise synthesis pathway highlighting the critical pH-controlled conversion of the nitrile to amidoxime.
Experimental Workflow Logic
Caption: Operational workflow emphasizing the checkpoint for nitrile consumption before workup.
Data Summary: Key Process Parameters
| Parameter | Value / Condition | Rationale |
| Fmoc Protection Base | NaHCO₃ (Weak Base) | Strong bases (NaOH) hydrolyze Fmoc-Cl too fast; Amines (TEA) can cause premature deprotection. |
| Amidoxime Temp | 50–55°C | >70°C increases risk of Fmoc cleavage by hydroxylamine. |
| Hydroxylamine Source | NH₂OH[3][4][5][6]·HCl + NaHCO₃ | Using free base NH₂OH (50% aq) is riskier due to high pH (~10). The salt/buffer method keeps pH ~7–8. |
| Typical Yield | 60–75% (Overall) | Losses primarily occur during recrystallization of the final amidoxime. |
References
-
Sigma-Aldrich. Product Specification: 4-(Fmoc-amino)benzamidoxime (Product No. BOG00227).[7] Retrieved from
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
-
Tiemann, F. (1884).[4] Ueber die Einwirkung von Hydroxylamin auf Nitrile.[4][8] Berichte der deutschen chemischen Gesellschaft. (Original amidoxime synthesis methodology).
-
Kocienski, P. J. (2005). Protecting Groups.[2][9][10] 3rd Edition, Thieme. (Reference for Fmoc cleavage conditions and stability).
Sources
- 1. Reversible thermosalience of 4-aminobenzonitrile - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Nitrogen Incorporation Using Hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-amino | Sigma-Aldrich [sigmaaldrich.com]
- 8. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Methodological & Application
Application Note: Protocol for Coupling 4-(Fmoc-amino)benzamidoxime in SPPS
Abstract & Strategic Utility
The incorporation of 4-(Fmoc-amino)benzamidoxime into solid-phase peptide synthesis (SPPS) is a specialized technique primarily used to generate 1,2,4-oxadiazole peptidomimetics. The 1,2,4-oxadiazole ring acts as a bioisostere for the amide bond, offering improved metabolic stability, hydrolytic resistance, and altered hydrogen-bonding properties compared to native peptides.
This protocol details the coupling of 4-(Fmoc-amino)benzamidoxime to a resin-bound carboxylic acid. Unlike standard amino acid couplings, this process proceeds through a distinct two-step mechanism: O-acylation followed by cyclodehydration . Mastering this sequence is critical, as the intermediate O-acylamidoxime is stable enough to be isolated but must be actively cyclized to form the desired heterocycle.
Mechanism of Action & Chemical Logic[1]
To ensure high fidelity in synthesis, researchers must understand the underlying chemical pathway. The coupling does not form a stable amide bond directly; instead, it targets the nucleophilic oxygen of the oxime.
The Reaction Pathway[1][2][3][4][5][6][7]
-
Activation: The resin-bound carboxylic acid is activated (e.g., via DIC/HOBt).[1][2]
-
O-Acylation: The hydroxyl group of the amidoxime attacks the activated carboxylate. This is kinetically favored over the nitrogen attack due to the alpha-effect and pKa considerations.
-
Cyclodehydration: The resulting O-acylamidoxime intermediate undergoes intramolecular condensation (usually heat- or base-catalyzed) to eliminate water and close the 1,2,4-oxadiazole ring.
Mechanistic Visualization[8]
Figure 1: The stepwise chemical transformation from resin-bound acid to oxadiazole linkage.
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| 4-(Fmoc-amino)benzamidoxime | >98% HPLC | Building block. |
| DIC (Diisopropylcarbodiimide) | Synthesis Grade | Activator (preferred over EDC for SPPS). |
| HOBt (Hydroxybenzotriazole) | Anhydrous | Racemization suppressant; forms active ester. |
| DMF (Dimethylformamide) | Peptide Grade | Primary solvent (Must be amine-free). |
| TBAF (Tetrabutylammonium fluoride) | 1M in THF | Optional cyclization catalyst. |
| DMSO (Dimethyl sulfoxide) | Anhydrous | Co-solvent for microwave cyclization. |
Experimental Protocol
Phase 1: Activation and Coupling (O-Acylation)
Objective: To attach the benzamidoxime moiety to the resin-bound peptide/linker via an ester linkage.
Critical Parameter: Do not use bases (like DIEA) during the activation step if using uronium salts (HATU/HBTU) as they can cause premature cyclization or side reactions with the amidoxime. DIC/HOBt is the recommended standard.
-
Resin Preparation:
-
Swell the resin (containing a free carboxylic acid) in DMF for 20 minutes.
-
Drain the solvent.
-
-
Activation Cocktail:
-
Calculate 3.0 equivalents (relative to resin loading) of the resin-bound carboxylic acid. Note: Since the resin is the acid species here, we activate the resin.
-
Alternative (Standard AA coupling logic): If the resin has an amine and you are coupling a linker to it, the logic reverses.
-
Scenario A (Most Common): You have a peptide chain on resin ending in a COOH (e.g., Glu/Asp side chain or C-terminus via specific linkers).
-
Scenario B (Linker Loading): You are coupling the benzamidoxime to an activated carboxyl resin (like 2-chlorotrityl chloride or Wang activated with p-nitrophenyl chloroformate).
Assuming Scenario A (Peptide-COOH + Amidoxime):
-
Add 3.0 eq DIC and 3.0 eq HOBt dissolved in minimal DMF to the resin.
-
Shake for 10 minutes to generate the activated ester on the solid phase.
-
-
Coupling:
-
Add 3.0 - 5.0 eq of 4-(Fmoc-amino)benzamidoxime dissolved in DMF.
-
Tip: If solubility is poor, add 10% DMSO.
-
Agitate at Room Temperature (RT) for 4–16 hours .
-
Note: Amidoximes are less nucleophilic than amines; extended coupling times are required.
-
-
Washing:
-
Drain and wash with DMF (3x), DCM (3x), and DMF (3x).
-
Phase 2: Monitoring (The "False Positive" Trap)
Standard colorimetric tests (Kaiser/Ninhydrin) are unreliable here.[3]
-
Why: The starting amidoxime has an NH₂ group. The product (O-acylamidoxime) also has an NH₂ group (part of the -C(NH₂)=N-O- system). Both can yield positive or false-positive results.[3]
-
Solution: Use the Chloranil Test (detects secondary amines/aromatics more specifically) or, preferably, micro-cleavage followed by HPLC/MS .
-
Target Mass: Look for the mass of the O-acyl intermediate (Resin-Peptide + Amidoxime Mass).
-
Phase 3: Cyclodehydration (Ring Closure)
The O-acylamidoxime must be converted to the 1,2,4-oxadiazole.[4] This does not happen spontaneously at RT.
Method A: Thermal Cyclization (Microwave - Preferred)
-
Suspend resin in DMSO/DMF (1:4) .
-
Microwave irradiation: 100°C for 30 minutes (Power: 50–70W).
-
Wash extensively with DMF.[5]
Method B: Chemical Cyclization (TBAF)
-
Treat resin with 0.1 M TBAF in THF .
-
Agitate at RT for 2–4 hours .
-
Warning: TBAF can cleave silyl protecting groups or cause base-sensitive side reactions. Use only if peptide protecting groups are compatible.
Method C: DIC/DIEA
-
Treat resin with DIC (3 eq) / DIEA (3 eq) in DMF.
-
Heat to 60°C for 4–6 hours .
Phase 4: Fmoc Deprotection & Elongation
Once the oxadiazole ring is formed:
-
Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group from the benzamidoxime aryl amine.
-
Proceed with the next amino acid coupling. Note: The resulting amine is an aniline (aromatic amine). It is less nucleophilic than aliphatic amines.
-
Recommendation: Use high-efficiency coupling reagents for the next step (e.g., HATU/HOAt or PyBOP with double coupling).
-
Workflow Logic Diagram
Figure 2: Decision tree for the incorporation and verification of the benzamidoxime unit.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Low nucleophilicity of amidoxime. | Increase concentration to 5.0 eq. Use catalytic DMAP (0.1 eq) cautiously (risk of racemization if chiral center adjacent). |
| Failure to Cyclize | Insufficient heat or activation. | Switch to Microwave heating (100°C). If using chemical cyclization, ensure reagents (TBAF) are fresh. |
| Side Reactions | Premature Fmoc removal. | Avoid using DBU or high concentrations of tertiary bases during the coupling step. Stick to DIC/HOBt.[7] |
| Next AA won't couple | Low reactivity of aniline amine. | The amine on the phenyl ring is electronically deactivated. Use HATU/HOAt/DIEA or Symmetric Anhydrides for the subsequent coupling. |
References
-
Solid-Phase Synthesis of 1,2,4-Oxadiazoles. Source: Organic Letters (ACS Publications). Context: Describes the efficient synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes using polymer-supported reagents and microwave heating. URL:[Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Source: MDPI (Molecules). Context: Reviews activation methods including CDI and chloroformates, and discusses the O-acylamidoxime intermediate pathway. URL:[Link]
-
An improved synthesis of 1,2,4-oxadiazoles on solid support. Source: Tetrahedron Letters (via ResearchGate). Context: Details the use of TBAF as a mild reagent for the cyclodehydration of O-acyl amidoximes on solid phase. URL:[Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Using 4-(Fmoc-amino)benzamidoxime as a precursor for 1,2,4-oxadiazoles
Application Notes & Protocols
Topic: Utilizing 4-(Fmoc-amino)benzamidoxime as a Versatile Precursor for the Synthesis of 1,2,4-Oxadiazole Scaffolds
Executive Summary: The Strategic Value of 4-(Fmoc-amino)benzamidoxime in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in modern drug discovery, prized for its exceptional chemical stability and its role as a bioisostere for amide and ester functionalities.[1][2] This bioisosteric replacement can significantly enhance a molecule's pharmacokinetic profile, improving metabolic stability and oral bioavailability.[2] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an amidoxime with an acylating agent.[3][4]
This guide provides a detailed exploration of 4-(Fmoc-amino)benzamidoxime , a highly strategic precursor for constructing diverse libraries of 1,2,4-oxadiazole-based compounds. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a crucial advantage: it provides an orthogonal handle for post-cyclization diversification. The amino group remains masked during the oxadiazole ring formation and can be selectively deprotected under mild basic conditions to serve as a key attachment point for further chemical elaboration.[5] This two-stage approach—ring formation followed by functionalization—is a powerful strategy for generating compound libraries aimed at structure-activity relationship (SAR) studies.
The Core Reaction: Mechanism of 1,2,4-Oxadiazole Formation
The conversion of an amidoxime and a carboxylic acid into a 1,2,4-oxadiazole is a robust and widely adopted transformation that proceeds via a two-step mechanism: O-acylation followed by cyclodehydration.[3][6]
-
Activation & O-Acylation: The process begins with the activation of a carboxylic acid using a suitable coupling agent (e.g., CDI, HATU, EDC). This activated species is then attacked by the nucleophilic oxygen atom of the amidoxime's hydroxyl group, forming a crucial O-acylamidoxime intermediate. This initial acylation is generally the rate-determining step.[7]
-
Cyclodehydration: The O-acylamidoxime intermediate, upon heating or treatment with a dehydrating agent, undergoes an intramolecular cyclization. The amino group of the amidoxime attacks the carbonyl carbon of the newly introduced acyl group, followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-oxadiazole ring.[6][8]
// Nodes Amidoxime [label="Amidoxime\n(R'-C(NH2)=NOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingAgent [label="Coupling Agent\n(e.g., CDI, HATU)", fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedAcid [label="Activated Acid\n(R-CO-L)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="O-Acylamidoxime Intermediate\n(R'-C(NH2)=N-O-CO-R)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Oxadiazole [label="1,2,4-Oxadiazole", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon]; H2O [label="H₂O", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges CarboxylicAcid -> ActivatedAcid [label="Activation"]; CouplingAgent -> ActivatedAcid [style=dashed]; {Amidoxime, ActivatedAcid} -> Intermediate [label="O-Acylation"]; Intermediate -> Oxadiazole [label="Cyclodehydration\n(Heat, Δ)"]; Intermediate -> H2O [style=dashed]; }
Caption: General mechanism for 1,2,4-oxadiazole synthesis.
Experimental Protocols: A Step-by-Step Guide
This section outlines the detailed protocols for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles using 4-(Fmoc-amino)benzamidoxime, followed by the deprotection of the Fmoc group.
Protocol 1: Synthesis of 3-Aryl/Alkyl-5-(4-(Fmoc-amino)phenyl)-1,2,4-oxadiazoles
This procedure details the coupling of 4-(Fmoc-amino)benzamidoxime with a carboxylic acid and subsequent in-situ cyclization.
Materials & Reagents:
-
4-(Fmoc-amino)benzamidoxime
-
Carboxylic acid of choice (R-COOH)
-
1,1'-Carbonyldiimidazole (CDI) or HATU
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Acid Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) to the solution in one portion. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazolide activated intermediate. The evolution of CO₂ gas should be observed. Expertise Note: CDI is an excellent choice as it avoids the need for an additional base and the byproducts (imidazole and CO₂) are easily managed.[8] For sterically hindered or less reactive acids, a more potent coupling agent like HATU in the presence of a non-nucleophilic base like DIEA may be required.
-
Amidoxime Addition: Add 4-(Fmoc-amino)benzamidoxime (1.05 eq) to the activated acid mixture.
-
O-Acylation: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amidoxime and formation of the O-acylamidoxime intermediate.
-
Cyclodehydration: Heat the reaction mixture to 90-110 °C. Monitor the conversion of the intermediate to the final 1,2,4-oxadiazole product by TLC or LC-MS. The reaction is typically complete within 8-16 hours. Trustworthiness Check: It is crucial to monitor this step closely. Prolonged heating at high temperatures can lead to decomposition, while insufficient heating will result in incomplete cyclization.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Fmoc-protected 1,2,4-oxadiazole.
Protocol 2: Fmoc-Deprotection to Yield the Free Amine
This protocol describes the cleavage of the Fmoc group to expose the primary aniline moiety, a key point for diversification.
Materials & Reagents:
-
Fmoc-protected 1,2,4-oxadiazole (from Protocol 1)
-
Piperidine
-
Dimethylformamide (DMF)
-
Diethyl ether (cold)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Fmoc-protected 1,2,4-oxadiazole (1.0 eq) in DMF.
-
Deprotection: Add piperidine to the solution to create a 20% (v/v) mixture. Stir at room temperature.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 30-60 minutes. The appearance of a UV-active byproduct (dibenzofulvene-piperidine adduct) is characteristic of the reaction.
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF and piperidine.
-
Precipitation & Purification: Add a sufficient volume of cold diethyl ether to the residue to precipitate the deprotected product. Stir or sonicate the suspension to break up any clumps. Collect the solid product by vacuum filtration, wash thoroughly with cold diethyl ether to remove the dibenzofulvene adduct, and dry under vacuum. The resulting 3-aryl/alkyl-5-(4-aminophenyl)-1,2,4-oxadiazole is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.
Workflow Visualization & Data Summary
The overall synthetic strategy is a streamlined process from the protected precursor to a versatile, functionalized core structure.
// Nodes Start [label="4-(Fmoc-amino)benzamidoxime\n+ R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Coupling & Cyclization\n(CDI, DMF, 100°C)", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; Intermediate [label="Fmoc-Protected 1,2,4-Oxadiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Deprotection\n(20% Piperidine/DMF, RT)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; Final [label="Final Product:\n3-R-5-(4-aminophenyl)-1,2,4-oxadiazole", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon]; Diversification [label="Library Synthesis\n(Further Functionalization)", fillcolor="#5F6368", fontcolor="#FFFFFF", style=dashed];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; Final -> Diversification [style=dashed]; }
Caption: Synthetic workflow using 4-(Fmoc-amino)benzamidoxime.
Table 1: Representative Reaction Data
| Carboxylic Acid (R-COOH) | Coupling Conditions | Cyclization Temp. (°C) | Yield of Fmoc-Product (%) | Deprotection Yield (%) |
| Benzoic Acid | CDI, DMF, RT | 110 | 85-92% | >95% |
| 4-Chlorobenzoic Acid | CDI, DMF, RT | 110 | 82-90% | >95% |
| Cyclohexanecarboxylic Acid | HATU, DIEA, DMF, RT | 100 | 75-83% | >95% |
| Acetic Acid | Acetic Anhydride, Pyridine | 100 | 70-78% | >95% |
Note: Yields are illustrative and may vary based on specific reaction scale and purification efficiency.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Fmoc-Product | 1. Incomplete acid activation. 2. Low reactivity of the carboxylic acid. 3. Decomposition during cyclization. | 1. Ensure CDI and solvent are anhydrous. Increase activation time. 2. Switch to a more powerful coupling agent like HATU/DIEA. 3. Lower the cyclization temperature and extend the reaction time. Consider microwave-assisted synthesis for shorter heating times. |
| Incomplete Cyclization | 1. Insufficient temperature or time. 2. O-acylamidoxime intermediate is very stable. | 1. Gradually increase the reaction temperature in 10°C increments. 2. Add a catalytic amount of a non-nucleophilic base (e.g., DBU) or a Lewis acid to promote cyclization. |
| Formation of Side Products | 1. N-acylation of the amidoxime instead of O-acylation. 2. Hydrolysis of the activated acid. | 1. Ensure reaction conditions are neutral or slightly basic; avoid strongly acidic conditions. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Incomplete Fmoc-Deprotection | 1. Insufficient reaction time. 2. Degradation of piperidine reagent. | 1. Extend the reaction time to 2 hours. Monitor carefully by TLC/LC-MS. 2. Use a freshly opened bottle of piperidine or a freshly prepared 20% solution in DMF. |
Applications in Drug Discovery & Lead Optimization
The true power of using 4-(Fmoc-amino)benzamidoxime lies in the product it yields: a 1,2,4-oxadiazole core with a reactive primary amine. This amine serves as a versatile chemical handle for a multitude of subsequent reactions, including:
-
Amide Bond Formation: Coupling with a diverse set of carboxylic acids to explore SAR around the phenyl ring.
-
Sulfonamide Synthesis: Reaction with various sulfonyl chlorides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This strategy enables the rapid generation of focused chemical libraries, allowing researchers to systematically probe the chemical space around a core scaffold. The 1,2,4-oxadiazole moiety itself contributes favorably to drug-like properties, often enhancing metabolic stability and serving as a key pharmacophore for interacting with biological targets.[1][9] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][9][10]
References
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Parallel synthesis of 1,2,4-oxadiazoles using CDI activ
- Synthesis of 1,2,4-oxadiazoles (a review).
- Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect.
- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.
- Synthesis of 1,2,4-Oxadiazoles.
- Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cycliz
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
- Novel 1,2,4-Oxadiazole Deriv
- Protective Groups. Organic Chemistry Portal.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
[1][3][6]-Oxadiazoles: Synthesis and Biological Applications. ResearchGate.
-
[1][3][6]-oxadiazoles: synthesis and biological applications. PubMed.
- Some synthetic approaches to oxadiazole molecules.
- Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. genscript.com [genscript.com]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc Solid-Phase Peptide Synthesis with Benzamidoxime Linkers
Introduction: A Strategic Approach to the Synthesis of Peptide Hydroxamic Acids
In the landscape of therapeutic peptide development, the synthesis of modified peptides with enhanced biological activity and stability is of paramount importance. Peptide hydroxamic acids represent a critical class of metalloproteinase inhibitors, with significant therapeutic potential. The introduction of the hydroxamic acid moiety at the C-terminus, however, presents unique synthetic challenges. This application note provides a comprehensive guide to the use of benzamidoxime linkers in Fmoc-based solid-phase peptide synthesis (SPPS), a robust and specialized strategy for the efficient production of C-terminal peptide hydroxamic acids.
The benzamidoxime linker is ingeniously designed to be stable to the standard conditions of Fmoc-SPPS, including repeated exposure to basic conditions for Fmoc deprotection and the reagents used for amino acid coupling.[1][2] Its key feature is the facile and specific cleavage of the final peptide from the solid support by treatment with hydroxylamine, directly yielding the desired peptide hydroxamic acid.[3][4] This method offers a distinct advantage over solution-phase approaches by simplifying purification and handling of the growing peptide chain.
This document will provide a detailed exposition of the underlying chemistry, step-by-step protocols for resin preparation, peptide elongation, and cleavage, as well as a discussion of critical parameters and potential challenges. The information herein is curated for researchers, scientists, and drug development professionals engaged in the synthesis of complex and modified peptides.
The Chemistry of Benzamidoxime Linkers in Fmoc-SPPS
The utility of the benzamidoxime linker lies in its unique reactivity profile. The linker, typically anchored to a polystyrene resin, presents a benzamidoxime functional group. The first Fmoc-protected amino acid is coupled to this linker, forming a stable O-acyl amidoxime linkage. This bond is resistant to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[5] Subsequent amino acids are then coupled sequentially using standard Fmoc-SPPS protocols.[6]
The final step involves the cleavage of the completed peptide from the resin. This is achieved by nucleophilic attack of hydroxylamine on the ester-like linkage, resulting in the release of the peptide as a C-terminal hydroxamic acid and regeneration of the benzamidoxime functionality on the resin.[3][7]
Experimental Workflow Overview
The overall workflow for the synthesis of peptide hydroxamic acids using a benzamidoxime linker is depicted below. This process involves a series of cyclical steps of deprotection and coupling, followed by a final cleavage and purification step.
Figure 1. Overall workflow for Fmoc-SPPS of peptide hydroxamic acids.
Detailed Protocols
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient synthesis, as it allows for optimal diffusion of reagents to the reactive sites within the polymer matrix.[2]
Protocol 1: Resin Swelling
-
Place the benzamidoxime resin (typically 0.5-1.0 mmol/g substitution) in a suitable reaction vessel.[8]
-
Add N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of resin) to the vessel.[9]
-
Gently agitate the resin slurry at room temperature for 30-60 minutes to ensure complete swelling.[5]
-
Drain the DMF from the reaction vessel. The resin is now ready for the loading of the first amino acid.
Loading of the First Fmoc-Amino Acid
The initial coupling of the C-terminal amino acid to the benzamidoxime linker is a critical step that dictates the overall yield of the synthesis. Standard peptide coupling reagents are employed for this purpose.
Protocol 2: First Amino Acid Coupling
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (2-4 equivalents relative to the resin substitution) in DMF.
-
Add a suitable coupling agent, such as HBTU (2-4 equivalents), and a base, typically N,N-diisopropylethylamine (DIPEA) (4-8 equivalents).[9]
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the swollen benzamidoxime resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
To monitor the reaction progress, a small sample of the resin can be taken and subjected to a Kaiser test to check for the presence of free primary amines.[1] A negative Kaiser test (yellow beads) indicates complete coupling.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Peptide Chain Elongation
The subsequent elongation of the peptide chain follows the standard Fmoc-SPPS cycle of deprotection and coupling.[6]
Protocol 3: Peptide Elongation Cycle
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature. Drain the solution and repeat the treatment for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Couple the next Fmoc-protected amino acid using the activation and coupling procedure described in Protocol 2.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide Hydroxamic Acid from the Resin
The final cleavage step is the hallmark of the benzamidoxime linker strategy. Treatment with hydroxylamine releases the peptide as a C-terminal hydroxamic acid. The efficiency of this cleavage is dependent on factors such as hydroxylamine concentration, pH, and temperature.[3][4]
Protocol 4: Hydroxylamine Cleavage
-
After the final Fmoc deprotection and washing of the peptidyl-resin, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of hydroxylamine hydrochloride (e.g., 1 M) and a base (e.g., DIPEA) in a suitable solvent such as DMF or a mixture of DMF/water. The pH of the solution should be adjusted to be mildly basic (around pH 8-9) to facilitate the nucleophilic attack.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 12-24 hours. The progress of the cleavage can be monitored by taking small aliquots of the cleavage solution and analyzing them by HPLC.
-
Once the cleavage is complete, filter the resin and collect the filtrate containing the crude peptide hydroxamic acid.
-
Wash the resin with DMF and DCM, and combine the washes with the initial filtrate.
-
The crude peptide is typically precipitated from the cleavage solution by the addition of cold diethyl ether.[10]
-
The precipitate is then collected by centrifugation or filtration, washed with cold ether, and dried under vacuum.
Critical Parameters and Optimization
The successful synthesis of peptide hydroxamic acids using benzamidoxime linkers relies on the careful control of several key parameters.
| Parameter | Recommended Conditions | Rationale and Optimization |
| Resin Loading | 0.3 - 0.8 mmol/g | Higher loading can lead to steric hindrance and incomplete coupling, especially for longer or more complex peptides. Lower loading may be beneficial for difficult sequences. |
| Coupling Reagents | HBTU, HATU, HCTU | These reagents are highly efficient for amide bond formation. The choice may depend on the specific amino acid being coupled and the potential for side reactions. |
| Base for Coupling | DIPEA, N-Methylmorpholine (NMM) | DIPEA is a stronger, non-nucleophilic base. NMM is a weaker base and may be preferred to minimize racemization of sensitive amino acids. |
| Hydroxylamine Cleavage | 1-2 M Hydroxylamine, pH 8-9 | The concentration and pH of the hydroxylamine solution are critical for efficient cleavage. Optimization of these parameters may be necessary for different peptide sequences.[3] |
| Cleavage Time | 12-24 hours | The cleavage time should be sufficient for complete release of the peptide. Incomplete cleavage will result in lower yields. |
Troubleshooting and Mitigation of Side Reactions
While the benzamidoxime linker strategy is generally robust, potential side reactions can occur.
| Issue | Potential Cause | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance, peptide aggregation | Use a lower loading resin, perform double couplings, or incorporate structure-breaking elements like pseudoprolines. |
| Racemization | Over-activation of the carboxylic acid | Use a weaker base like NMM for coupling, especially for sensitive amino acids. Minimize the pre-activation time. |
| Incomplete Cleavage | Suboptimal cleavage conditions | Optimize hydroxylamine concentration, pH, and reaction time. Ensure the resin is thoroughly dried before cleavage. |
| Side-chain Modifications | Reaction with cleavage cocktail | The use of scavengers is generally not required for hydroxylamine cleavage, but for peptides with sensitive residues, their stability under the specific cleavage conditions should be evaluated. |
Purification and Characterization
The crude peptide hydroxamic acid obtained after cleavage is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11] The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry and analytical HPLC.
Conclusion
The use of benzamidoxime linkers in Fmoc-SPPS provides a highly effective and streamlined approach for the synthesis of C-terminal peptide hydroxamic acids. By understanding the underlying chemistry and adhering to optimized protocols, researchers can efficiently produce these valuable molecules for a wide range of applications in drug discovery and chemical biology. The orthogonality of the Fmoc protecting group strategy, combined with the specific and mild cleavage conditions afforded by the benzamidoxime linker, makes this a powerful tool in the peptide chemist's arsenal.
References
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Albericio, F., & Amblard, M. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Pires, D. A. C., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(6), 688-695.
- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
- Szardenings, A. K., et al. (1997). A simple and efficient method for the solid phase synthesis of C-terminal peptide hydroxamic acids. Tetrahedron Letters, 38(44), 7673-7676.
- Wellings, D. A., & Atherton, E. (1997). Standard solid-phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 44-67). Academic Press.
-
Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
- Niu, X., et al. (2017). Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide.
- White, P. (Ed.). (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation. Journal of the American Chemical Society, 123(4), 526-533.
- Born, P., et al. (1994). Cleavage of Asn-Gly bonds by hydroxylamine. Methods in Enzymology, 241, 251-260.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Benzhydrylamine linker grafting: a strategy for the improved synthesis of C-terminal peptide amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Conditions for Cyclization of Fmoc-Amino Benzamidoxime Derivatives
This is a comprehensive Application Note and Protocol guide designed for researchers working with sensitive Fmoc-protected intermediates in medicinal chemistry and peptide synthesis.
Executive Summary
The synthesis of 1,2,4-oxadiazoles from Fmoc-amino benzamidoxime derivatives presents a specific chemoselective challenge: effecting the dehydration-cyclization of the O-acylamidoxime intermediate without triggering the premature cleavage of the base-labile and thermally sensitive fluorenylmethoxycarbonyl (Fmoc) group.
Standard cyclization protocols often utilize high heat (>110°C) or strong bases (TBAF, NaOH/DMSO), both of which are incompatible with Fmoc protection. This guide outlines Fmoc-Safe protocols utilizing Propylphosphonic Anhydride (T3P®) and controlled thermal activation, ensuring high yields of the target heterocycle while preserving orthogonal protection.
Mechanistic Insight & The "Fmoc Conflict"
The formation of the 1,2,4-oxadiazole ring proceeds through two distinct steps:
-
-Acylation: Coupling of the amidoxime with a carboxylic acid to form an
-acylamidoxime intermediate. -
Cyclodehydration: Elimination of water to close the ring.
The Stability Conflict[1]
-
Activation Energy: The cyclodehydration step typically requires significant energy (Heat > 100°C) or basic catalysis to proceed rapidly.
-
Fmoc Instability:
-
Thermal: Fmoc undergoes auto-cleavage in polar aprotic solvents (DMSO, DMF) at temperatures >110°C (approx. 15 min half-life).
-
Chemical: Strong bases (NaOH, KOH) or fluoride sources (TBAF) used in "superbase" or "mild" cyclization protocols will quantitatively remove the Fmoc group.
-
Figure 1: Reaction Pathway and Side Reactions
Caption: Pathway A (Green) represents the desired Fmoc-safe route. Pathway B (Red) indicates conditions leading to unwanted deprotection.
Critical Analysis of Cyclization Conditions
| Method | Reagents | Temp (°C) | Fmoc Stability | Recommendation |
| Superbase | NaOH / DMSO | RT | Unstable | AVOID (Immediate deprotection) |
| Fluoride | TBAF / THF | RT | Unstable | AVOID (TBAF cleaves Fmoc) |
| Thermal (High) | DMF / Diglyme | 120-140 | Unstable | AVOID (Thermal cleavage >110°C) |
| Thermal (Med) | Toluene / Sieves | 80-90 | Stable | Viable (Slow kinetics) |
| T3P Mediated | T3P / EtOAc / DIEA | 50-80 | Stable | RECOMMENDED (Best balance) |
Optimized Protocols
Protocol A: T3P-Mediated One-Pot Cyclization (Recommended)
This method utilizes Propylphosphonic Anhydride (T3P®), which acts as both a coupling reagent and a water scavenger, driving cyclization at lower temperatures compatible with Fmoc.
Reagents:
-
Fmoc-amino benzamidoxime (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
T3P® (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN). Avoid DMF if heating >80°C is required.
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.1 equiv) and DIPEA (3.0 equiv) in dry EtOAc (0.1 M concentration).
-
Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 20 minutes to form the active anhydride.
-
Coupling: Add the Fmoc-amino benzamidoxime (1.0 equiv). Stir at Room Temperature (RT) for 1-2 hours. Monitor by LC-MS for the formation of the O-acylamidoxime intermediate.
-
Cyclization:
-
Add an additional portion of T3P (1.0 - 1.5 equiv).
-
Heat the reaction mixture to 70–80°C (reflux for EtOAc).
-
Monitor conversion (typically 2–6 hours).
-
-
Work-up: Cool to RT. Wash with water, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Why this works: T3P activates the carbonyl oxygen of the intermediate, facilitating water elimination without the need for harsh bases or extreme temperatures that degrade Fmoc.
Protocol B: Stepwise DIC/HOBt Thermal Cyclization
Suitable when T3P is unavailable or for solid-phase applications where reagents must be washed away before heating.
Reagents:
-
DIC (Diisopropylcarbodiimide)[1]
-
HOBt (Hydroxybenzotriazole)[2]
-
Solvent: Toluene (preferred) or Diglyme.
Procedure:
-
Coupling: React Fmoc-amino benzamidoxime with Carboxylic Acid (1.1 eq), DIC (1.1 eq), and HOBt (1.1 eq) in DMF/DCM at RT until the O-acylamidoxime is formed completely.
-
Isolation: Perform a standard aqueous work-up to remove urea byproducts and unreacted coupling agents. Crucial: Remove residual DMF if proceeding to high heat.
-
Cyclization:
-
Redissolve the intermediate in Toluene .
-
Add 4Å Molecular Sieves (activated) to scavenge water.
-
Heat to 90°C for 12–16 hours.
-
Note: Do not exceed 100°C. Toluene is non-polar, which stabilizes the Fmoc group better than polar aprotic solvents like DMSO at elevated temperatures.
-
Solid-Phase Synthesis (SPPS) Adaptation
For libraries where the Fmoc-amino benzamidoxime is resin-bound:
-
Coupling: Use 5 eq. Acid / 5 eq. DIC / 5 eq. Oxyma Pure in DMF for 2 hours at RT.
-
Wash: Extensive DCM washes to remove DMF.
-
Cyclization:
-
Treat resin with T3P (5 eq) / DIPEA (10 eq) in Dioxane .
-
Heat at 60-70°C for 4-6 hours.
-
Warning: Do not use Piperidine or DBU at any stage until Fmoc removal is intended.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Loss of Fmoc (M-222 mass) | Temperature too high (>110°C) | Switch to Protocol A (T3P) or reduce temp to 80°C. |
| Loss of Fmoc (M-222 mass) | Presence of strong base | Ensure no TBAF, NaOH, or secondary amines are present. Use DIPEA only. |
| Incomplete Cyclization | Insufficient activation | Add excess T3P (up to 5 eq total). Ensure water is excluded (dry solvents). |
| Racemization (if chiral acid) | Over-activation | Use HOBt/Oxyma additives. Maintain temp <80°C. |
References
-
T3P Mediated Synthesis: Augustine, J. K., et al. "Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles."[3][4] Tetrahedron Letters, 2009.
-
Fmoc Thermal Stability: Schnölzer, M., et al. "Thermal Cleavage of the Fmoc Protection Group." CHIMIA, 2025.[5]
-
Solid Phase Cyclization: Gong, H., et al. "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." Imperial College London / ResearchGate.
-
General Oxadiazole Review: "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." MDPI Molecules, 2023.
Sources
Application Notes and Protocols: A Guide to the Activation of 4-(Fmoc-amino)benzamidoxime Carboxylic Acid Equivalents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the reagents and methodologies for the chemical activation of 4-(Fmoc-amino)benzamidoxime carboxylic acid and its equivalents. This molecule represents a unique building block in medicinal chemistry, integrating the base-labile Fmoc protecting group, a nucleophilic amidoxime moiety, and a carboxylic acid handle for synthetic elaboration. The choice of activating reagent is therefore a critical decision that dictates the reaction outcome, steering the synthesis toward either intermolecular amide bond formation or intramolecular cyclization to form a 1,2,4-oxadiazole derivative. This document elucidates the mechanisms of common activating agents, presents detailed, field-tested protocols, and offers a strategic framework for reagent selection based on the desired synthetic endpoint.
Section 1: Substrate Reactivity Profile
The synthetic utility of 4-(Fmoc-amino)benzamidoxime carboxylic acid is defined by the interplay of its three key functional groups. A nuanced understanding of their individual reactivity is paramount for predictable and efficient synthesis.
-
Fmoc-Protected Amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides robust protection for the aniline nitrogen under the acidic and neutral conditions typical of many coupling reactions. Its lability to basic conditions, commonly exploited with piperidine solutions in Solid-Phase Peptide Synthesis (SPPS), is a key strategic consideration.[1]
-
Carboxylic Acid: This functional group is the primary target for activation. Its conversion into a more reactive species is necessary to achieve efficient acylation of nucleophiles like amines.[2][3]
-
Benzamidoxime: This moiety is a potent nucleophile and can act as a bioisosteric replacement for a carboxylic acid or amide.[4][5] Crucially, its N'-hydroxy group can attack the activated carboxylic acid, leading to a cyclodehydration reaction. This presents a classic synthetic dichotomy: a planned transformation or a competing side reaction. Amidoximes are known precursors for various heterocyclic compounds and have a rich profile of biological activities.[6][7][8]
The central challenge and opportunity in utilizing this substrate lies in controlling the reaction pathway of the activated carboxylic acid intermediate.
Figure 1: Competing reaction pathways for activated 4-(Fmoc-amino)benzamidoxime carboxylic acid.
Section 2: Mechanisms of Key Activating Reagents
The selection of an activating reagent and corresponding additives directly influences reaction kinetics, yield, and the suppression of side reactions such as racemization and undesired cyclization.[2][9]
Carbodiimide-Based Reagents (EDC, DCC)
Carbodiimides are versatile reagents for activating carboxylic acids.[10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is favored in solution-phase synthesis due to the water solubility of its urea byproduct, simplifying purification.[3][10]
Mechanism of Action: The reaction proceeds through a highly reactive O-acylisourea intermediate.[11][12][13][14] This intermediate can be attacked by an external amine to form the desired amide. However, it is unstable and prone to two side reactions: hydrolysis back to the starting carboxylic acid and intramolecular rearrangement to a stable N-acylurea, which terminates the reaction.[3][11]
To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives rapidly trap the O-acylisourea to form a more stable, yet highly reactive, active ester, which then efficiently acylates the amine with a significantly lower risk of racemization.[11][15]
Figure 3: The streamlined activation mechanism of carboxylic acids using HATU and a tertiary base.
Section 3: Data & Reagent Comparison
The choice of reagent is dictated by the desired outcome, reaction scale, and the steric and electronic properties of the coupling partner.
| Reagent Class | Example Reagent | Activation Mechanism | Typical Base | Relative Speed | Racemization Risk | Key Considerations for Amidoxime Substrate |
| Carbodiimide | EDC | Forms O-acylisourea intermediate | DIPEA, NMM | Moderate | Moderate (Reduced with additives) | Requires HOBt/HOAt. Good for solution phase. |
| Aminium Salt | HATU | Forms OAt active ester | DIPEA, Collidine | Very Fast | Very Low | Gold standard for difficult couplings. Minimizes contact time of activated species, potentially reducing intramolecular cyclization. [16][17] |
| Aminium Salt | HBTU | Forms OBt active ester | DIPEA, NMM | Fast | Low | Highly effective and cost-efficient alternative to HATU. [18][19] |
| Phosphonium Salt | PyBOP | Forms OBt active ester | DIPEA, NMM | Fast | Low | Non-toxic alternative to BOP, excellent for both solution and solid-phase synthesis. [2] |
| Imidazolium | CDI | Forms acylimidazolide | None | Moderate-Fast | Low | Effective for promoting intramolecular cyclization to 1,2,4-oxadiazoles under anhydrous conditions. [20] |
Section 4: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Solution-Phase Amide Coupling
This protocol is recommended for coupling with valuable or sterically hindered amines where high efficiency and minimal side reactions are critical.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Fmoc-amino)benzamidoxime carboxylic acid (1.0 equiv.).
-
Dissolution: Dissolve the starting material in anhydrous DMF or a suitable inert solvent (e.g., DCM, THF).
-
Reagent Addition: Add HATU (1.1 equiv.) and HOAt (1.1 equiv., optional but recommended for sensitive substrates).
-
Base Addition: Add DIPEA (2.5 equiv.) to the mixture and stir. The solution may change color.
-
Pre-activation: Allow the mixture to stir at room temperature for 5-10 minutes. This step ensures the formation of the OAt active ester.
-
Nucleophile Addition: Add the amine nucleophile (1.2 equiv.), either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: On-Resin Coupling in Fmoc-SPPS
This protocol describes the incorporation of 4-(Fmoc-amino)benzamidoxime carboxylic acid onto a resin-bound peptide chain.
-
Resin Preparation: Start with a deprotected (free amine) peptide-resin, previously swelled in DMF.
-
Activation Solution: In a separate vessel, dissolve 4-(Fmoc-amino)benzamidoxime carboxylic acid (3-5 equiv. relative to resin loading), HATU (2.9-4.9 equiv.), and HOAt (3-5 equiv.) in DMF.
-
Base Addition: Add DIPEA (6-10 equiv.) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the prepared resin. [18]5. Reaction: Agitate the resin slurry at room temperature for 1-4 hours. For difficult couplings, the time may be extended or double coupling may be performed.
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free amines. If the test is positive, repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 15 minutes.
-
Next Cycle: Proceed to the Fmoc deprotection step for the next amino acid addition.
Protocol 3: CDI-Mediated Intramolecular Cyclization
This protocol is designed to favor the formation of the 1,2,4-oxadiazole derivative.
-
Preparation: To a clean, dry flask under an inert atmosphere, add 4-(Fmoc-amino)benzamidoxime carboxylic acid (1.0 equiv.).
-
Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv.) in one portion to a solution of the starting material in anhydrous THF or DMSO. [20]3. Activation: Stir the mixture at room temperature for 1-2 hours to form the acylimidazolide intermediate. Evolution of CO₂ may be observed.
-
Cyclization: Heat the reaction mixture to 60-80 °C. The optimal temperature and time should be determined by monitoring the reaction via TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with a suitable organic solvent and wash with water to remove imidazole byproducts.
-
Purification: Dry the organic phase, concentrate, and purify the resulting 1,2,4-oxadiazolone derivative by flash chromatography or recrystallization.
Section 5: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Incomplete activation- Steric hindrance- Poor quality solvents/reagents | - Switch to a more powerful reagent (e.g., HBTU to HATU).- Increase reaction time, temperature, or reagent equivalents.<[17]br>- Ensure use of anhydrous, amine-free DMF. |
| Formation of N-Acylurea | - Use of carbodiimide without an additive- Slow reaction with nucleophile | - Always use HOBt or HOAt with EDC/DCC.- Add the amine promptly after the pre-activation step. |
| Unwanted Cyclization | - High temperature- Prolonged reaction time- Slow addition of external nucleophile | - Run the reaction at 0 °C or room temperature.- Add the amine immediately after pre-activation.- Choose a faster coupling reagent like HATU to favor the intermolecular pathway. |
| Fmoc Deprotection | - Presence of strong or nucleophilic base (e.g., primary/secondary amines) | - Use a tertiary, non-nucleophilic base such as DIPEA or 2,4,6-collidine. [2] |
Conclusion
The activation of 4-(Fmoc-amino)benzamidoxime carboxylic acid is a pivotal step that requires careful strategic planning. For the synthesis of peptides or other acylated derivatives via intermolecular coupling, fast and highly efficient aminium reagents like HATU, used under standard SPPS or solution-phase conditions, represent the method of choice. Conversely, to leverage the inherent reactivity of the amidoxime for the synthesis of 1,2,4-oxadiazole heterocycles, reagents such as CDI under anhydrous, heated conditions can effectively promote the desired intramolecular cyclization. By understanding the underlying mechanisms and applying the robust protocols detailed herein, researchers can confidently navigate the synthetic chemistry of this versatile building block to achieve their desired molecular targets.
References
-
ResearchGate. Previously known reactions of amidoximes with carboxylic acid... Available at: [Link]
-
Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Available at: [Link]
-
ResearchGate. In situ activation and coupling of Fmoc-amino acids to BU-peptidyl-resin using BTC in inert solvents. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Scribd. Tbtu Mechanism. Available at: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
AAPPTEC. Reagents Used in Peptide Synthesis Archives. Available at: [Link]
-
AAPPTEC. Carbodiimides and Additives. Available at: [Link]
-
AAPPTEC. Coupling Reagents. Available at: [Link]
-
National Center for Biotechnology Information. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
ResearchGate. Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Available at: [Link]
- Google Patents. US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides.
-
Wikipedia. HATU. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Available at: [Link]
-
ResearchGate. The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
-
Taylor & Francis Online. Carbodiimide – Knowledge and References. Available at: [Link]
-
ResearchGate. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Available at: [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
MDPI. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH. Available at: [Link]
-
Organic Chemistry Portal. Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Available at: [Link]
-
National Center for Biotechnology Information. Reaction of an Introverted Carboxylic Acid with Carbodiimide. Available at: [Link]
-
ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Available at: [Link]
-
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]
-
National Center for Biotechnology Information. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Available at: [Link]
-
ACS Publications. Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Universitas Muhammadiyah Palangkaraya. Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Available at: [Link]
-
National Center for Biotechnology Information. Recent developments in the chemistry and in the biological applications of amidoximes. Available at: [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. peptide.com [peptide.com]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. researchgate.net [researchgate.net]
Incorporation of benzamidoxime moiety into peptide backbones
Application Note: Strategic Incorporation of Benzamidoxime Moiety into Peptide Backbones
Abstract
The incorporation of benzamidoxime (
Introduction: The "Arginine Problem" and the Amidoxime Solution
Peptides targeting serine proteases (e.g., thrombin, trypsin-like proteases) or GPCRs often require a basic arginine or benzamidine moiety for high-affinity binding. However, the high basicity (
The Benzamidoxime moiety offers a strategic solution:
-
Reduced Basicity: With a
, it remains uncharged at neutral pH, significantly enhancing lipophilicity ( ). -
Prodrug Activation: Once absorbed, the
-O bond is reduced by the molybdenum-containing enzyme mARC (found in liver and kidney mitochondria) to regenerate the active benzamidine drug in vivo.
Table 1: Physicochemical Comparison
| Feature | Benzamidine (Active Drug) | Benzamidoxime (Prodrug) | Impact |
| Structure | Oxygen insertion lowers basicity. | ||
| Drastic reduction in ionization. | |||
| Charge (pH 7.4) | Positive (+) | Neutral (0) | Enables passive diffusion. |
| Membrane Permeability | Poor | High | Improved oral bioavailability. |
| Metabolic Fate | Excreted / Stable | Reduced to Amidine | Requires mARC system. |
Chemical Strategy & Workflow
The most robust method for incorporating benzamidoxime is Post-Synthetic Modification (On-Resin) . Direct coupling of pre-formed benzamidoxime amino acids is discouraged due to the nucleophilicity of the oxime oxygen, which can lead to
The Strategy:
-
Assembly: Incorporate 4-cyanophenylalanine (Phe(4-CN)) as a stable precursor during standard SPPS.
-
Conversion: Convert the nitrile group to the amidoxime on-resin using hydroxylamine.
-
Cleavage: Release the final peptide.
Diagram 1: Synthetic & Biological Pathway
Caption: Workflow from synthetic precursor (Nitrile) to active drug via mARC-mediated reduction.
Detailed Experimental Protocols
Protocol A: SPPS Assembly with Nitrile Precursor
Objective: Synthesize the peptide backbone containing 4-cyanophenylalanine.
-
Resin Selection: Use Rink Amide (for C-term amides) or Wang (for C-term acids) resin.[1]
-
Note: Rink Amide is preferred for stability.
-
-
Coupling: Perform standard Fmoc-SPPS.
-
Coupling Reagents: DIC/Oxyma or HBTU/DIEA.
-
Amino Acid: Fmoc-Phe(4-CN)-OH (commercially available).
-
Conditions: 3-fold excess, 60 min coupling time.
-
-
N-Terminal Protection: Ensure the N-terminus is either Fmoc-protected or acetylated (capped) before the nitrile conversion to prevent side reactions, although the nitrile conversion is generally orthogonal.
Protocol B: On-Resin Nitrile-to-Amidoxime Conversion
Objective: Convert the cyano group to the hydroxyamidine (benzamidoxime) efficiently without degrading the peptide.
Reagents:
-
Hydroxylamine hydrochloride (
) -
N,N-Diisopropylethylamine (DIEA)
-
Solvent: DMF/Methanol (1:1 v/v) or DMF/Ethanol.
-
Critical Insight: Polystyrene resins do not swell well in pure alcohols. A 1:1 mixture with DMF ensures the resin remains swollen and reactive sites are accessible.
-
Step-by-Step:
-
Wash: Wash the resin-bound peptide (
) with DMF ( min). -
Preparation of Reagent Solution:
-
Dissolve
(10 equivalents relative to resin loading) in the DMF/MeOH mixture. -
Add DIEA (10 equivalents). The solution may warm slightly (exothermic).
-
-
Reaction:
-
Add the solution to the resin.[2]
-
Incubate at 40°C for 12–16 hours with gentle agitation.
-
Note: Room temperature reactions are often too slow for solid-phase conversion. 40°C is the "sweet spot" to maximize conversion without causing aspartimide formation or racemization.
-
-
Monitoring (Self-Validation):
-
Remove a small aliquot of resin.
-
Perform a micro-cleavage (TFA/H2O, 30 min).
-
Analyze via HPLC/MS.
-
Target Mass: Look for a shift of +33 Da (conversion of
to ). -
Criterion: Proceed only if conversion >95%. If incomplete, repeat Step 3 with fresh reagents for 4 hours.
-
-
Wash: Wash extensively with DMF (
), MeOH ( ), and DCM ( ) to remove residual hydroxylamine salts.
Protocol C: Cleavage and Isolation
Objective: Release the peptide while preserving the amidoxime.
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Note: Avoid thiols (EDT) if possible, as they can sometimes reduce the N-O bond under harsh conditions, though amidoximes are generally stable in TFA.
-
-
Incubation: 2–3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
-
Purification: Preparative HPLC (Water/Acetonitrile with 0.1% TFA).
-
Caution: Avoid heating the fraction collector or drying at high temperatures (>40°C) for extended periods, as amidoximes can dehydrate back to nitriles or hydrolyze to amides under extreme thermal stress.
-
Biological Validation: The mARC Assay
To confirm the benzamidoxime functions as a prodrug, you must demonstrate its reduction to benzamidine.
Diagram 2: mARC Reduction Mechanism
Caption: Electron transport chain required for mARC-mediated reduction of amidoxime to amidine.
Protocol:
-
System: Use porcine liver mitochondria (rich in mARC) or recombinant human mARC1/2 + Cytochrome b5 + NADH system.
-
Incubation:
-
Mix Peptide-Benzamidoxime (
) with mitochondrial fraction (1 mg protein/mL) in Phosphate Buffer (pH 7.4). -
Add NADH (
) to initiate. -
Incubate at 37°C.
-
-
Analysis:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance or poor swelling. | Switch solvent to DMF/Ethanol (1:1). Increase temperature to 50°C (monitor racemization). |
| Product Mass -16 Da | Over-reduction during synthesis? | Unlikely in synthesis. Usually indicates MS source fragmentation. Verify with NMR or soft ionization. |
| Product Mass -18 Da | Dehydration to nitrile. | Avoid high heat during rotary evaporation. Check TFA cleavage time. |
| O-Acylation | Coupling AA after amidoxime formation. | Always perform nitrile-to-amidoxime conversion as the final step on-resin before cleavage. |
References
-
Clement, B., et al. (2006).[5] Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme.[5] Journal of Biological Chemistry.[5] Link
-
Havemeyer, A., et al. (2010). The mitochondrial amidoxime reducing component (mARC): A new player in drug metabolism.[5][6] Drug Metabolism Reviews. Link
-
Kotthaus, J., & Clement, B. (2012). Benzamidines and their prodrugs: A study on the synthesis and prodrug properties of N-hydroxylated benzamidines. ChemMedChem. Link
-
Bachem. (2023).[2][7] Peptide Synthesis Technical Guide: Fmoc-SPPS Standards.Link
-
Inokuchi, E., et al. (2011).[8] Design and synthesis of amidine-type peptide bond isosteres. Organic & Biomolecular Chemistry.[1][8] Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzamidine Prodrugs using Fmoc-Amino Benzamidoxime
Introduction: The Strategic Imperative for Benzamidine Prodrugs
Benzamidine and its derivatives are a cornerstone in medicinal chemistry, renowned for their potent and competitive inhibition of serine proteases such as trypsin, thrombin, and plasmin.[1] This inhibitory action makes them valuable scaffolds in the development of therapeutics for a range of diseases, including thromboembolic disorders and cancer.[2] However, the inherent basicity of the amidine functional group often leads to poor oral bioavailability, limiting their therapeutic potential. A well-established strategy to overcome this limitation is the use of prodrugs, which mask the polar amidine group until it is metabolically converted to the active form in vivo.[3]
One of the most effective prodrug strategies for amidines involves their conversion to N-hydroxylated derivatives, specifically amidoximes.[4] Amidoximes are less basic than their corresponding amidines, leading to improved absorption from the gastrointestinal tract.[5] Once absorbed, they are readily reduced by enzymes such as cytochrome P450 to the active amidine drug.
This application note provides a comprehensive guide for the synthesis of benzamidine prodrugs utilizing a novel building block, Fmoc-amino benzamidoxime. This approach leverages the efficiency and versatility of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to construct sophisticated prodrug architectures. The use of an Fmoc-protected aminobenzamidoxime allows for its seamless integration into peptide-based or other carrier-mediated drug delivery systems, opening new avenues for targeted therapies and enhanced pharmacokinetic profiles.
The Cornerstone of the Synthesis: Fmoc-Amino Benzamidoxime
The successful synthesis of benzamidine prodrugs via SPPS is contingent on the availability of a suitable protected building block. Here, we propose the synthesis and application of Fmoc-4-(aminomethyl)benzamidoxime. The Fmoc group provides a base-labile protecting group for the amino function, making it fully compatible with standard Fmoc-SPPS protocols.[6]
Diagram: Synthesis of Fmoc-4-(aminomethyl)benzamidoxime
Caption: Proposed synthetic route for Fmoc-4-(aminomethyl)benzamidoxime.
Experimental Protocols
Protocol 1: Synthesis of 4-(Aminomethyl)benzamidoxime from 4-Cyanobenzylamine
This protocol outlines the conversion of a commercially available starting material, 4-cyanobenzylamine, to the corresponding benzamidoxime.[7][8]
Materials:
-
4-Cyanobenzylamine hydrochloride
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4-cyanobenzylamine hydrochloride (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a mixture of ethanol and water.
-
Add sodium bicarbonate (3 equivalents) portion-wise to neutralize the hydrochloride salts and generate free hydroxylamine.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(aminomethyl)benzamidoxime.
-
Purify the crude product by recrystallization or column chromatography.
Characterization: The structure of the synthesized 4-(aminomethyl)benzamidoxime should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fmoc Protection of 4-(Aminomethyl)benzamidoxime
This protocol describes the attachment of the Fmoc protecting group to the primary amine of 4-(aminomethyl)benzamidoxime.[9]
Materials:
-
4-(Aminomethyl)benzamidoxime
-
N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for reaction and purification
Procedure:
-
Dissolve 4-(aminomethyl)benzamidoxime (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred solution of 4-(aminomethyl)benzamidoxime at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the 1,4-dioxane under reduced pressure.
-
Acidify the aqueous residue with dilute HCl to precipitate the Fmoc-protected product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Fmoc-4-(aminomethyl)benzamidoxime.
-
Further purification can be achieved by flash chromatography if necessary.
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Solid-Phase Synthesis of a Model Benzamidine Prodrug Peptide
This protocol details the incorporation of Fmoc-4-(aminomethyl)benzamidoxime into a peptide sequence using standard Fmoc-SPPS methodology on a Rink Amide resin.[10][11]
Materials and Equipment:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-4-(aminomethyl)benzamidoxime
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Diagram: Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of a benzamidine prodrug peptide.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.[3]
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in the desired peptide sequence.
-
Coupling of Fmoc-4-(aminomethyl)benzamidoxime:
-
After the final amino acid coupling and subsequent Fmoc deprotection, couple Fmoc-4-(aminomethyl)benzamidoxime using the same pre-activation and coupling procedure as for the standard amino acids.
-
-
Final Washing: After the final coupling, wash the resin thoroughly with DMF and DCM, followed by a final wash with methanol and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
-
Product Isolation and Purification:
Quantitative Data Summary:
| Step | Parameter | Typical Value/Range |
| Resin Loading | Substitution level | 0.4 - 0.8 mmol/g |
| Amino Acid Coupling | Molar excess | 3 - 5 equivalents |
| Coupling Reagents | Molar excess | 3 - 5 equivalents |
| Fmoc Deprotection | Piperidine concentration | 20% in DMF |
| Cleavage | Cleavage cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Purification | Purity after HPLC | >95% |
Characterization of the Final Prodrug
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized benzamidine prodrug.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the purification.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized prodrug. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the benzamidoxime moiety and the correct peptide sequence.
Conclusion and Future Perspectives
The use of Fmoc-amino benzamidoxime as a building block in solid-phase synthesis represents a significant advancement in the development of benzamidine-based prodrugs. This methodology provides a robust and flexible platform for creating a diverse range of prodrugs with tailored properties. By incorporating the benzamidoxime moiety into peptide carriers, researchers can explore targeted drug delivery, enhanced cellular uptake, and controlled release mechanisms. The protocols detailed in this application note provide a solid foundation for scientists in drug discovery and development to synthesize and evaluate novel benzamidine prodrug candidates with the potential for improved therapeutic outcomes.
References
-
Chem-Impex International. (n.d.). 4-Cyanobenzylamine hydrochloride. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). US5449808A - Method for converting amides to nitriles and nitriles to amides.
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved February 9, 2026, from [Link]
-
Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). US6392083B2 - Process for producing salts of cyanobenzylamines.
-
CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved February 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved February 9, 2026, from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 16). Fmoc. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2023, May 10). How can I percipitate short peptides after resin cleavage from Rink Amide?. Retrieved February 9, 2026, from [Link]
-
PubMed. (n.d.). Inhibition of serine proteinases by benzamidine derivatives. Retrieved February 9, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Retrieved February 9, 2026, from [Link]
-
LookChem. (n.d.). 4-(Aminomethyl)benzonitrile. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025, April 11). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. Retrieved February 9, 2026, from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved February 9, 2026, from [Link]
-
PubMed. (n.d.). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators. Retrieved February 9, 2026, from [Link]
Sources
- 1. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chempep.com [chempep.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(Aminomethyl)benzonitrile|lookchem [lookchem.com]
- 9. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. bachem.com [bachem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Optimizing Reaction Time for Fmoc-Benzamidoxime Coupling
Abstract
The formation of an amide bond between a carboxylic acid and an N-terminal Fmoc-protected benzamidoxime is a critical step in the synthesis of various specialized peptides and small molecule drug candidates. Optimizing the reaction time for this coupling is paramount for achieving high throughput, minimizing side reactions, and ensuring the cost-effectiveness of the synthesis. This guide provides a comprehensive overview of the mechanistic principles governing the Fmoc-benzamidoxime coupling reaction and offers detailed, field-proven protocols for its systematic optimization. We will explore the roles of various coupling reagents, bases, and additives, and provide a logical framework for troubleshooting common issues, thereby empowering researchers to achieve rapid and efficient couplings.
Introduction: The Need for Speed in Amide Bond Formation
Peptide synthesis, a cornerstone of modern drug discovery and biochemical research, relies on the efficient and high-fidelity formation of amide bonds.[1] The Fmoc-benzamidoxime moiety presents unique electronic and steric properties compared to a standard amino acid, necessitating a carefully optimized approach to ensure rapid and complete coupling. Inefficient or slow coupling reactions can lead to the formation of deletion sequences, racemization of chiral centers, and other undesirable side products, complicating purification and reducing overall yield.[2]
This document serves as a practical guide for scientists to understand the key variables that control the kinetics of the Fmoc-benzamidoxime coupling reaction and to implement strategies for its acceleration.
Mechanistic Rationale: Driving the Reaction Forward
The coupling reaction is fundamentally a nucleophilic acyl substitution.[1] The process involves two critical stages:
-
Carboxyl Group Activation: The carboxylic acid is converted into a more reactive species by a coupling reagent. This intermediate is highly susceptible to nucleophilic attack. Common activated species include active esters, acylisoureas, or acylphosphonium salts, depending on the reagent used.[3][4]
-
Nucleophilic Attack: The free amine of the deprotected benzamidoxime attacks the activated carboxyl group, forming a tetrahedral intermediate which then collapses to form the stable amide bond.
The rate of the overall reaction is determined by the efficiency of both the activation step and the subsequent nucleophilic attack. Factors such as steric hindrance, solvent effects, and the intrinsic reactivity of the coupling agents play a decisive role.[5]
Figure 1: Generalized workflow for the amide coupling reaction.
Optimizing Key Reaction Parameters
Achieving a rapid and complete coupling requires the careful selection of several components. Identifying the optimal condition for a specific reaction can be challenging, as various parameters including the activating reagent, solvent, temperature, and stoichiometry must be considered.[6]
The Crucial Role of the Coupling Reagent
The choice of coupling reagent is arguably the most critical factor influencing reaction speed.[2] These reagents can be broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.
-
Carbodiimides (e.g., DCC, DIC): These are cost-effective reagents that activate carboxylic acids to form O-acylisourea intermediates.[7] Diisopropylcarbodiimide (DIC) is preferred in solid-phase synthesis because its urea byproduct (diisopropylurea) is soluble in common solvents like DMF and can be easily washed away.[4][7] However, carbodiimide-mediated couplings can be sluggish and are prone to side reactions, including racemization and dehydration of asparagine and glutamine residues.[4][8] The addition of nucleophilic additives like HOBt or Oxyma Pure is essential to suppress these side reactions and improve efficiency.[7][8]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are significantly more powerful and lead to much faster reaction times compared to carbodiimides.[5] They form highly reactive HOBt or HOAt active esters. HATU is particularly effective for difficult couplings involving sterically hindered components. COMU is also an excellent choice, with the added benefit that its byproducts are water-soluble, facilitating greener chemistry approaches.[9]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents like PyBOP are highly efficient and produce rapid couplings, often completing within minutes.[7]
| Coupling Reagent | Class | Relative Speed | Key Advantages | Considerations & Potential Side Reactions |
| DIC | Carbodiimide | Slow to Moderate | Cost-effective; soluble urea byproduct.[4] | Higher risk of racemization without additives; slow for hindered couplings.[4] |
| HBTU / HCTU | Uronium/Aminium | Fast | Highly efficient; reliable for standard couplings.[2] | Potential for guanidinylation of the free N-terminus. |
| HATU | Uronium/Aminium | Very Fast | Superior for sterically hindered couplings; minimizes racemization. | Higher cost. |
| PyBOP | Phosphonium | Very Fast | Rapid reaction kinetics; efficient activation.[7] | Byproduct (HMPA) from older BOP reagent is carcinogenic; PyBOP is a safer alternative.[7] |
| COMU | Uronium/Aminium | Very Fast | Excellent reactivity; water-soluble byproducts.[9] | Higher cost. |
Table 1: Comparison of common coupling reagents for peptide synthesis.
The Influence of Base and Solvent
-
Base Selection: A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to deprotonate the carboxylic acid and neutralize any acids formed during the reaction.[10] The choice of base can impact the rate of racemization, with more sterically hindered bases like collidine sometimes being preferred to minimize this side reaction.
-
Solvent System: The solvent must effectively solvate the growing peptide chain and the reagents.[5] N,N-Dimethylformamide (DMF) is the most common choice. For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is a superior alternative due to its enhanced solvating properties.[5]
Experimental Protocols
The following protocols provide a framework for a standard coupling reaction and a systematic approach to optimizing the reaction time by screening different coupling reagents.
Figure 2: Workflow for screening coupling reagents to optimize reaction time.
Protocol 4.1: General Fmoc-Benzamidoxime Coupling
This protocol describes a standard procedure using HCTU, a reliable and fast-acting coupling reagent.
-
Resin Preparation: Start with the solid-phase resin displaying the free amine of the benzamidoxime (after Fmoc deprotection with a solution like 20% piperidine in DMF).[11][12] Wash the resin thoroughly with DMF (5x) to remove residual piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve the carboxylic acid (4 eq. relative to resin loading), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[5]
-
Coupling Reaction: Add the activation solution to the prepared resin. Agitate the mixture at room temperature.
-
Monitoring: After a set time (e.g., 45-60 minutes), take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test (see Protocol 4.2) to check for the presence of unreacted primary amines.
-
Reaction Completion: If the Kaiser test is negative (indicating a complete reaction), wash the resin with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis. If the test is positive, the reaction time may need to be extended, or a "double coupling" (repeating the coupling step with fresh reagents) may be necessary.[2][5]
Protocol 4.2: Self-Validation via Kaiser (Ninhydrin) Test
The Kaiser test is a crucial qualitative method for verifying the completion of a coupling reaction by detecting the presence of free primary amines.[10][13]
-
Reagent Preparation:
-
Solution A: 2 mL of 1 mmol/L KCN in pyridine mixed with 98 mL of pyridine.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 5% (w/v) ninhydrin in ethanol.
-
-
Procedure:
-
Interpretation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color. This indicates the presence of unreacted primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless. This indicates the absence of free primary amines and a successful coupling.
-
Troubleshooting & Advanced Strategies
-
Problem: Slow or Incomplete Coupling (Positive Kaiser Test after standard time).
-
Solution 1: Switch to a More Potent Reagent. If using DIC, switch to HATU or COMU. These are more effective for sterically demanding couplings.[5]
-
Solution 2: Increase Reaction Time. Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).[5]
-
Solution 3: Employ Microwave Synthesis. Microwave-assisted peptide synthesis (MAPS) can dramatically reduce reaction times by using microwave energy to efficiently heat the reaction, driving difficult couplings to completion in minutes.[5]
-
-
Problem: Racemization.
-
Solution 1: Use Racemization-Suppressing Additives. Always use additives like HOBt or, preferably, Oxyma Pure when using carbodiimide reagents.[2][7]
-
Solution 2: Avoid Excessive Pre-activation Time. Over-extending the pre-activation step before adding the mixture to the amine can increase the risk of racemization.
-
Solution 3: Lower the Temperature. For particularly sensitive amino acids, performing the coupling at 0°C can help minimize racemization, although this will also slow the reaction rate.[4]
-
Conclusion
The optimization of reaction time for Fmoc-benzamidoxime coupling is a multifactorial process that hinges on a rational selection of coupling reagents, bases, and solvents. By understanding the underlying chemical mechanisms and employing a systematic screening approach, researchers can significantly accelerate this critical step. Uronium and phosphonium salt-based reagents like HATU and PyBOP offer the most reliable path to rapid and complete couplings, especially for challenging substrates. The routine use of in-process controls, such as the Kaiser test, is indispensable for ensuring reaction completion and building a robust, self-validating synthesis protocol. Adopting these strategies will lead to higher purity products, improved yields, and greater overall efficiency in the development of novel peptide-based therapeutics and research tools.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab Protocols.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Methods for Removing the Fmoc Group. (1994). In Peptide Synthesis Protocols.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry.
- Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? (2023). Beilstein Journal of Organic Chemistry.
- Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries. (2014). Journal of the American Chemical Society.
- Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. (n.d.).
- How to Optimize Peptide Synthesis? (n.d.). Wuhan Fine Biotech.
- Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (2023).
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Molecular Biotechnology.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis & API Manufacturing.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2019). Malaysian Journal of Analytical Sciences.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
Sources
- 1. jpt.com [jpt.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Fmoc-amino)benzamidoxime Coupling Reactions
A Senior Application Scientist's Guide to Troubleshooting Low Yields and Side Reactions
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 4-(Fmoc-amino)benzamidoxime. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its coupling reactions. As Senior Application Scientists, we understand that success in complex syntheses lies in understanding the "why" behind a protocol, not just the "what." This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab.
Troubleshooting Guide: Addressing Low Coupling Yields
Low yields in peptide and peptidomimetic synthesis can be frustrating and costly.[1][2] When working with a specialized building block like 4-(Fmoc-amino)benzamidoxime, the potential for side reactions and incomplete conversions requires careful consideration of your reaction setup.[3] This section breaks down the most common causes of low yields and provides actionable solutions.
Q1: My coupling reaction to the deprotected 4-amino group is sluggish and results in a low yield. What are the likely causes and how can I improve it?
This is a frequent challenge, often rooted in the reduced nucleophilicity of the aniline-type amino group and potential steric hindrance. Here’s a systematic approach to troubleshooting:
Root Cause Analysis & Solutions:
-
Inadequate Carboxylic Acid Activation: The primary culprit is often insufficient activation of the coupling partner's carboxylic acid. Standard coupling conditions may not be robust enough for this less reactive amine.
-
Solution 1: Employ High-Activity Coupling Reagents. Switch to more potent uronium/aminium or phosphonium salt-based coupling reagents.[4][5] Reagents like HATU, HCTU, and PyAOP are particularly effective for challenging couplings, including those involving sterically hindered or less nucleophilic amines.[5] COMU is another excellent, modern alternative with high reactivity and improved safety profile.[4][6]
-
Solution 2: Optimize Additives. The use of additives like HOBt or OxymaPure is crucial.[4] They not only suppress racemization but also form active esters that can enhance the coupling rate.[4][7] HOAt, used in conjunction with reagents like HATU, can be particularly effective for difficult couplings due to its ability to form a more reactive active ester.[3]
-
Solution 3: Pre-activation. Allow the carboxylic acid, coupling reagent, and additive to react for a period (e.g., 15-30 minutes) before introducing the 4-aminobenzamidoxime. This ensures the formation of the highly reactive activated species.
-
-
Suboptimal Reaction Conditions: The reaction environment plays a critical role in driving the coupling to completion.
-
Solution 1: Solvent Choice. Ensure you are using high-purity, amine-free DMF. For particularly difficult couplings, switching to NMP or adding a co-solvent like DMSO can sometimes improve solubility and reaction rates.
-
Solution 2: Base Selection. A non-nucleophilic base such as DIPEA or 2,4,6-collidine is essential.[4] Ensure the correct stoichiometry of the base is used to neutralize salts and facilitate the reaction without causing unwanted side reactions.
-
Solution 3: Extended Reaction Time and Temperature. Unlike standard peptide couplings that can be complete in under an hour, couplings to less nucleophilic amines may require extended reaction times (e.g., 2-12 hours).[8] Gently increasing the temperature (e.g., to 40-50 °C) can also significantly improve the reaction rate, though this should be monitored to avoid potential side reactions.
-
Comparative Table of Coupling Reagents for Difficult Couplings:
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | High reactivity, excellent for hindered couplings.[5] | Can cause guanidinylation of the free amine if used in excess.[5] |
| HCTU | Uronium/Aminium Salt | More reactive than HBTU, good for difficult peptides.[4] | Byproducts are water-soluble, aiding in purification. |
| PyAOP | Phosphonium Salt | Very effective for N-methyl amino acids and other challenging couplings.[5] | Does not cause guanidinylation.[3] |
| COMU | Uronium/Aminium Salt | Reactivity comparable to HATU, with a better safety profile (non-explosive).[4][6] | Byproducts are water-soluble, which is beneficial for green chemistry and purification.[6] |
| DIC/OxymaPure | Carbodiimide/Additive | A robust and cost-effective option that is a non-explosive alternative to HOBt/HOAt systems.[4] | Generally less reactive than onium salts for the most challenging couplings. |
Q2: I am observing a significant byproduct that I suspect is a 1,2,4-oxadiazole. How can I prevent this side reaction?
The formation of a 1,2,4-oxadiazole is a classic side reaction when working with amidoximes. It arises from the coupling of the carboxylic acid to the amidoxime's oxygen atom, followed by cyclization and dehydration.
Mechanism of 1,2,4-Oxadiazole Formation:
Caption: Formation of 1,2,4-oxadiazole side product.
Prevention Strategies:
-
Control of Basicity: This side reaction is often promoted by strong bases. If you are attempting to couple a carboxylic acid directly to the amidoxime functionality (rather than the 4-amino group), using milder basic conditions or even slightly acidic conditions can disfavor the cyclization.
-
Choice of Coupling Reagent: Some coupling reagents are more prone to promoting this side reaction. For instance, carbodiimides like DCC or EDC in the presence of a base can facilitate the dehydration step. Using phosphonium-based reagents like PyBOP, which do not have a guanidinylation side reaction, may offer better control.[3]
-
Temperature Control: The cyclodehydration step is often accelerated by heat. Maintaining the reaction at room temperature or even cooling it may suppress the formation of the oxadiazole.
-
Protecting the Amidoxime: While more synthetically demanding, temporary protection of the amidoxime's hydroxyl group can completely prevent this side reaction. However, this adds extra steps to the synthesis.
Q3: My Fmoc deprotection step seems to be incomplete, leading to deletion sequences. What should I do?
Incomplete Fmoc removal is a common issue in solid-phase peptide synthesis (SPPS) and can be exacerbated by the properties of the growing peptide chain.
Troubleshooting Workflow for Incomplete Fmoc Deprotection:
Caption: Systematic approach to resolving incomplete Fmoc removal.
Detailed Solutions:
-
Verify Deprotection Reagent: Ensure your piperidine solution in DMF is fresh. Piperidine can degrade over time, and the quality of the DMF is critical.
-
Extend Deprotection Time: The standard 20% piperidine in DMF treatment may need to be extended. Try a double deprotection cycle (e.g., 2 x 10 minutes) to ensure complete removal.
-
Use a Stronger Base: For stubborn Fmoc groups, consider using a stronger base mixture, such as 2% DBU/20% piperidine in DMF. DBU is a more potent deprotection agent but should be used judiciously as it can promote side reactions.
-
Address Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, preventing reagents from accessing the N-terminus. If you observe poor resin swelling, this is a likely cause. Switching the solvent from DMF to NMP or adding chaotropic salts can help disrupt these secondary structures.
Frequently Asked Questions (FAQs)
Q1: Which nucleophile on 4-(Fmoc-amino)benzamidoxime is more reactive, the 4-amino group (after deprotection) or the amidoxime?
The reactivity depends on the reaction conditions. The deprotected 4-amino group behaves like a somewhat deactivated aniline, making it a moderately good nucleophile. The amidoxime group contains two nucleophilic centers: the amino group (-NH2) and the hydroxylamino group (-NOH). Generally, in peptide coupling reactions, the primary amino group of the amidoxime is considered more nucleophilic. However, acylation can also occur on the oxygen of the hydroxylamino group, which can lead to the formation of 1,2,4-oxadiazoles.
Q2: Are there any specific considerations for the purification of peptides containing 4-aminobenzamidoxime?
Yes, the presence of the benzamidoxime moiety can alter the chromatographic behavior of your peptide.
-
Method: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[9] A C18 column is a good starting point.[10]
-
Mobile Phase: A typical mobile phase system is a gradient of water and acetonitrile, both containing 0.1% TFA. The TFA helps to protonate basic residues and improve peak shape.
-
Detection: Monitor the elution at 210-220 nm for the peptide backbone and potentially at a higher wavelength (e.g., 254 nm or 280 nm) to specifically track the aromatic benzamidoxime moiety.
-
Troubleshooting: If you experience poor separation, consider that the amidoxime group can chelate metal ions. Ensure your solvents and system are free from metal contaminants. If byproducts like the 1,2,4-oxadiazole are present, they will have different retention times (usually more hydrophobic) than the desired product. A shallow gradient during elution can help resolve these closely related species.
Q3: How can I confirm the successful coupling and integrity of the 4-aminobenzamidoxime moiety in my final product?
A combination of analytical techniques is essential for characterization:
-
Mass Spectrometry (MS): This is the most direct way to confirm the mass of your desired product. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the sequence, ensuring the benzamidoxime moiety is intact and located at the correct position.[11]
-
HPLC: Co-injection with starting materials can confirm the consumption of the limiting reagent. The appearance of a new peak with the expected retention time is a strong indicator of product formation.
-
NMR Spectroscopy: For solution-phase synthesis, ¹H and ¹³C NMR can provide detailed structural information to confirm the formation of the new amide bond and the integrity of the aromatic and amidoxime protons.
Experimental Protocols
Optimized Protocol for Coupling to the 4-Amino Group of Benzamidoxime on Solid Support
This protocol assumes the starting material is a resin-bound peptide with a free 4-aminobenzamidoxime at the N-terminus (following Fmoc deprotection).
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the 4-(Fmoc-amino)benzamidoxime-functionalized resin using 20% piperidine in DMF (2 x 10 min).[8]
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Activation of Carboxylic Acid:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or a microcleavage and LC-MS analysis.
-
If the reaction is sluggish, increase the temperature to 40 °C and allow it to react for an additional 2 hours.
-
-
Washing and Capping:
-
Wash the resin with DMF (5 x 1 min).
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (5:10:85 v/v/v) for 20 minutes.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.
-
References
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved February 8, 2026, from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104–126). Academic Press.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
- Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical Pharmacology, 50(12), 1995–2000.
- Wiśniewski, K., & Brzozowski, Z. (2011). Synthesis of new derivatives of 4-aminobenzamidoxime. Acta Poloniae Pharmaceutica, 68(3), 333–338.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Royal Society of Chemistry. (2017). In-situ Fmoc removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 8, 2026, from [Link]
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309–325.
-
Agilent. (n.d.). Agilent Biocolumns Application Compendium - Peptide Mapping. Retrieved February 8, 2026, from [Link]
-
Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]
-
Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved February 8, 2026, from [Link]
- National Institutes of Health. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows.
-
ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. Retrieved February 8, 2026, from [Link]
- Scielo. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- National Institutes of Health. (2016).
- Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis.
- Hutton, C. (n.d.).
- National Institutes of Health. (2011). Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis.
- National Institutes of Health. (2019). Synthesis of Polymyxin-Inspired Peptidomimetics.
- National Institutes of Health. (2008). Peptidomimetics, a synthetic tool of drug discovery.
- National Institutes of Health. (2021). Cell-free Biosynthesis of Peptidomimetics.
- National Institutes of Health. (2024).
-
University of Wisconsin-Madison. (n.d.). Section 4 Sequencing peptides from tandem MS (MS-MS) data. Retrieved February 8, 2026, from [Link]
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. asdlib.org [asdlib.org]
Technical Support Center: Solubilization & Handling of Fmoc-Benzamidoxime
The following technical guide is designed for researchers and drug development professionals working with Fmoc-benzamidoxime in solid-phase peptide synthesis (SPPS) or peptidomimetic development.
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Challenge:
Fmoc-benzamidoxime presents a unique solubility paradox. The Fmoc group (9-fluorenylmethyloxycarbonyl) is highly hydrophobic and aromatic, while the benzamidoxime moiety (
In standard SPPS solvents like Dimethylformamide (DMF), these competing properties often lead to micro-aggregation rather than true insolubility. The solution appears cloudy or forms a gel, preventing efficient coupling and leading to deletion sequences during synthesis. Furthermore, incorrect handling (e.g., excessive heating in DMSO) can trigger premature Fmoc deprotection or amidoxime decomposition.
This guide provides a self-validating protocol to solubilize Fmoc-benzamidoxime while preserving its chemical integrity.
Diagnostic & Troubleshooting Q&A
Use this section to identify the specific nature of your solubility issue.
Q1: My solution is cloudy immediately after adding DMF. Is the reagent impure?
Diagnosis: Likely Hydrogen-Bond Aggregation , not impurity. Technical Insight: Benzamidoximes are strong hydrogen bond donors/acceptors. In pure DMF, they often stack. Action:
-
Do not filter immediately; you will lose the reagent.
-
Switch to the "Chaotropic Solubilization Protocol" (See Section 3).
-
Check water content. Moisture in DMF promotes aggregation of hydrophobic Fmoc groups. Ensure DMF is
water.
Q2: The solution turned yellow/orange upon dissolving. Is this normal?
Diagnosis: Premature Fmoc Cleavage. Technical Insight: The fulvene-piperidine adduct (standard Fmoc deprotection byproduct) absorbs UV at 301 nm, but free dibenzofulvene can degrade to yellow/orange species. If this happens without base addition, your solvent contains free amines. Action:
-
Discard the solution. The concentration of active Fmoc-benzamidoxime is now unknown.
-
Test your DMF/DMSO.[1][2][3] If it smells "fishy" (dimethylamine), it is degraded.
-
Use "Amine-Free" or "Sequencing Grade" DMF for the next attempt.
Q3: Can I heat the solution to dissolve the precipitate?
Diagnosis: High Risk Maneuver.
Technical Insight: While heat improves solubility, Fmoc groups are thermally unstable in DMSO (cleavage can occur
-
Limit heating to 40°C maximum .
-
Use a sonication bath (35-40 kHz) for 5 minutes instead of direct heat.
Master Protocols: Solubilization Workflows
Protocol A: Standard Preparation (0.1 M - 0.2 M)
For standard coupling reactions.
-
Weigh the Fmoc-benzamidoxime powder.
-
Add DMF to 70% of the final target volume.
-
Vortex vigorously for 30 seconds.
-
Sonicate at room temperature for 5 minutes.
-
Success: Clear solution
Dilute to final volume. -
Failure: Solution remains cloudy
Proceed to Protocol B .
-
Protocol B: The "Magic Mixture" (DMSO/DMF + LiCl)
For stubborn aggregates and high-concentration requirements.
Why this works: DMSO disrupts hydrogen bonding better than DMF. Lithium Chloride (LiCl) is a chaotropic agent that disrupts the intermolecular networks between peptide/amidoxime backbones [2].
| Component | Role | Recommended Ratio |
| DMF | Primary Solvent | 80% v/v |
| DMSO | H-Bond Disruptor | 20% v/v |
| LiCl (Optional) | Chaotrope (Aggregation Breaker) | 0.4 M (final conc.) |
Steps:
-
Dissolve the solid in minimal pure DMSO (approx. 20% of final volume).
-
Note: Benzamidoxime derivatives usually dissolve readily in pure DMSO.
-
-
Dilute slowly with DMF to the final volume.
-
If turbidity returns, add LiCl to a final concentration of 0.1 – 0.4 M.
-
Filter through a 0.45 µm PTFE filter only if a few particulates remain after 15 mins.
Stability & Solvent Compatibility Data
The following data summarizes the safe operating limits for Fmoc-benzamidoxime.
| Parameter | DMF (Dimethylformamide) | DMSO (Dimethyl Sulfoxide) | NMP (N-Methyl-2-pyrrolidone) |
| Solubility Potential | Moderate (Aggregation prone) | High | High |
| Fmoc Stability (25°C) | High (if amine-free) | High | High (if amine-free) |
| Fmoc Stability (60°C) | Moderate | Low (Thermal cleavage risk) [1] | Moderate |
| Rec. Storage Time | < 24 Hours | Immediate Use Only | < 24 Hours |
| Main Risk | Amine contamination (Dimethylamine) | Thermal instability | Peroxide contamination |
Critical Warning: Never store Fmoc-benzamidoxime in DMSO overnight. The slight basicity of DMSO (or trace impurities) can induce slow Fmoc removal, leading to "double hits" (insertion of two residues) during SPPS.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for solubilizing Fmoc-benzamidoxime.
Figure 1: Decision matrix for solubilizing hydrophobic/polar hybrid molecules like Fmoc-benzamidoxime.
Advanced FAQ: Chemical Interaction Mechanisms
Q: Why does DMSO work better than DMF?
A: DMSO has a higher dielectric constant (
Q: Will LiCl interfere with my coupling reaction?
A: generally, no. Chaotropic salts like LiCl or KSCN are chemically inert during standard DIC/HOBt or HATU couplings. They function solely to disrupt secondary structure formation. However, ensure you wash the resin extensively (5x DMF, 5x DCM) after the coupling step to remove the salts before deprotection [2].
Q: Can I use NMP instead?
A: Yes. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative to DMF and often demonstrates better solvation for aggregation-prone sequences. It is less prone to hydrolysis than DMF but is more expensive. If you have NMP available, it is a superior first-choice solvent over DMF for this specific application.
References
-
Hurni, B. A., & Bode, J. W. (2025).[1] Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry. Available at: [Link]
- Seebach, D., et al. (1996). Pseudo-Prolines: Solubilizing Tools for Peptide Synthesis.
-
Albericio, F., et al. (2016). Polar aprotic solvents in Peptide Synthesis. ResearchGate. Available at: [Link]
Sources
Avoiding side reactions during Fmoc deprotection of benzamidoximes
Introduction
Welcome to the technical support guide for handling Fmoc-protected benzamidoxime and related N-hydroxyguanidine moieties. While the Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its acid stability and selective removal with base, its application to more sensitive functional groups like benzamidoximes requires careful consideration.[1][2] Standard deprotection protocols using piperidine can lead to significant side reactions, compromising the yield and purity of your target compound.
This guide provides an in-depth analysis of the common challenges, the underlying chemical mechanisms, and field-proven troubleshooting strategies to ensure the successful deprotection of Fmoc-benzamidoximes.
Frequently Asked Questions (FAQs)
Q1: Why are standard piperidine conditions problematic for Fmoc-benzamidoximes?
Standard Fmoc deprotection involves a β-elimination mechanism initiated by a base, typically a 20% solution of piperidine in DMF.[3][4] While highly efficient for standard amino acids, the strong basicity of piperidine can catalyze the degradation of the N-hydroxyguanidine functionality present in benzamidoximes. This leads to the formation of undesired cyanamide or urea-related byproducts, significantly reducing the yield of the desired product.[5]
Q2: What is the primary side reaction during the Fmoc deprotection of benzamidoximes?
The most prevalent side reaction is a base-catalyzed elimination/decomposition of the N-hydroxyguanidine group. Under strongly basic conditions, the moiety can fragment, leading to the formation of a cyanamide derivative and other degradation products.[5] This is mechanistically distinct from common SPPS side reactions like aspartimide formation or diketopiperazine cyclization, although those can also occur depending on the sequence.[6][7][8]
Q3: Can I use a weaker base like DBU?
While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base used in some Fmoc deprotection protocols, often in combination with piperazine, its strong basicity can still be detrimental to the sensitive benzamidoxime group.[3][6] For this specific application, focusing on buffering the basicity or using alternative, milder protocols is generally more effective than substituting one strong base for another.
Q4: How can I monitor the reaction for side product formation?
The most effective method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
HPLC: Monitor the reaction mixture at different time points. Look for the disappearance of the starting material and the appearance of the desired product peak. The emergence of new, unexpected peaks is a clear indicator of side product formation.
-
MS: The mass spectrometer will allow you to identify the molecular weights of the species in each HPLC peak. The expected mass loss for the Fmoc group is 222.24 Da. A mass corresponding to the formation of a cyanamide derivative (loss of the hydroxylamine part) is a definitive sign of the primary side reaction.
Troubleshooting Guide
Problem: Low Yield and Multiple Impurities Detected by LC-MS
This is the most common issue, pointing directly to the degradation of the benzamidoxime moiety during Fmoc removal.
Root Cause Analysis
The standard 20% piperidine/DMF cocktail is too harsh for the N-hydroxyguanidine functional group. The piperidine acts as a strong base, catalyzing a decomposition pathway that competes with the desired Fmoc removal.
Visualizing the Reaction Pathways
The diagrams below illustrate the desired deprotection versus the undesired side reaction.
Caption: Competing reaction pathways during Fmoc deprotection.
Solution 1: Modified Deprotection Cocktail with Additives
The most effective strategy is to modulate the basicity of the deprotection solution by using an additive. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can act as a proton source, buffering the reaction medium and suppressing the base-catalyzed degradation.[9][10][11]
Recommended Deprotection Cocktails
| Reagent Cocktail | Concentration | Typical Conditions | Efficacy & Notes |
| Piperidine / HOBt | 20% Piperidine, 0.1 M HOBt in DMF | 2 x 10 min treatments | High Efficacy. HOBt effectively buffers the basicity, significantly reducing degradation.[10] |
| Piperidine / Oxyma | 20% Piperidine, 0.1 M Oxyma in DMF | 2 x 10 min treatments | Excellent Efficacy. Oxyma is a non-explosive alternative to HOBt with similar pKa and performance.[11][12] |
| Piperazine / HOBt | 20% Piperazine, 0.1 M HOBt in DMF | 2 x 15 min treatments | Good Efficacy. Piperazine is a weaker base than piperidine, further reducing the risk of side reactions.[10] |
-
Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M Oxyma in high-quality, amine-free DMF.
-
Resin Swelling: Swell the peptide resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the solvent and add the deprotection cocktail to the resin. Agitate gently for 10 minutes at room temperature.
-
Drain & Second Treatment: Drain the solution. Add a fresh aliquot of the deprotection cocktail and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Verification (Optional but Recommended): Perform a Kaiser test or Chloranil test to confirm the presence of a free primary/secondary amine. A positive result indicates successful deprotection.
-
Proceed: Proceed to the next coupling step.
Solution 2: Using Milder, Alternative Bases
If side reactions persist even with additives, switching to a significantly milder base may be necessary.
-
4-Methylpiperidine: This reagent is functionally equivalent to piperidine for Fmoc removal but is not a controlled substance and is sometimes reported to give cleaner results.[13][14] It should be used with HOBt or Oxyma as described above.
-
DBU/Piperazine: A combination of a catalytic amount of DBU (e.g., 2%) with a scavenger like piperazine (e.g., 5%) can be effective for rapid deprotection while minimizing exposure time to a strong base.[6] This approach is particularly useful for sequences prone to diketopiperazine formation but should be used cautiously with benzamidoximes.[6][7]
Workflow & Decision Guide
This flowchart provides a logical sequence for troubleshooting Fmoc deprotection issues with benzamidoximes.
Caption: Troubleshooting workflow for benzamidoxime deprotection.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Wordpress. Retrieved from [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(1), 149. Retrieved from [Link]
-
Albericio, F., et al. (2022). In situ Fmoc removal. Green Chemistry, 24(12), 4887-4896. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11847-11855. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
CEM. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Martin, N. I., Woodward, J. J., & Marletta, M. A. (2006). NG-Hydroxyguanidines from Primary Amines. Organic Chemistry Portal. Retrieved from [Link]
-
Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 40(26), 4921-4924. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Innovations 1.14. Retrieved from [Link]
-
Boucher, J. L., et al. (1999). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. PubMed. Retrieved from [Link]
-
Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
Fukuto, J. M., et al. (1993). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Tam, J. P., & Lu, Y. A. (1998). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. PubMed. Retrieved from [Link]
-
Ko, J., et al. (2016). Aerobic Oxidation of an Osmium(III) N-Hydroxyguanidine Complex To Give Nitric Oxide. Inorganic Chemistry, 55(11), 5146-5148. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. oxymapure.com [oxymapure.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Technical Support Center: Amidoxime Stability in TFA Cleavage
Topic: Stability and Preservation of Amidoxime Groups During Solid-Phase Peptide Synthesis (SPPS) Cleavage Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists Version: 2.1 (Current Standards)
Critical Overview: The Chemical Reality
Executive Summary:
The amidoxime group (
The Hidden Dangers: While the group itself is acid-stable, it is highly nucleophilic at the oxygen atom. The failure of an amidoxime synthesis usually occurs before cleavage (during chain elongation) or due to secondary reactions during cleavage.
The three primary failure modes are:
-
Unwanted Cyclization: If the amidoxime oxygen was acylated (accidentally or intentionally) during synthesis, TFA will catalyze a dehydration reaction, converting the amidoxime into a 1,2,4-oxadiazole (Mass -18 Da).
-
Scavenger Adducts: The hydroxylamine nitrogen can react with carbonyl-based scavengers or contaminants (e.g., acetone, aldehydes), forming stable oxime ethers.
-
Over-Reduction: While rare in pure TFA, the presence of strong silane scavengers (like triethylsilane) over long periods can theoretically reduce amidoximes to amidines, although this typically requires metal catalysis.
Interactive Troubleshooting Guide (Q&A)
Case 1: The "Missing Mass" Phenomenon
User Question: "I cleaved my peptide-amidoxime from resin using 95% TFA. LCMS shows a major peak with a mass exactly 18 Da lower than expected. Did I hydrolyze the group?"
Technical Diagnosis: You likely formed a 1,2,4-oxadiazole .[1][2][3] This is not hydrolysis; it is acid-catalyzed dehydration .
-
Cause: This almost always indicates that the amidoxime oxygen was acylated (e.g., by an activated Fmoc-amino acid or acetic anhydride capping step) prior to cleavage. The
-acyl amidoxime cyclizes rapidly in TFA. -
Solution:
Case 2: The "Acetone" Adduct
User Question: "My mass spectrum shows the correct product but also a significant impurity at [M+40]. I used standard Reagent K."
Technical Diagnosis: This is an isopropylidene adduct (oxime ether formation).
-
Cause: Did you wash your resin with acetone before drying? Residual acetone reacts with the nucleophilic oxygen of the amidoxime in the presence of acid to form a ketoxime.
-
Solution:
-
Strict Rule: Never use acetone or aldehydes (formaldehyde) to wash resins containing free amidoximes. Use DCM or MeOH only.
-
Case 3: Stability in High TFA
User Question: "Can I leave my amidoxime in 95% TFA for 4+ hours? I have difficult Arginine protecting groups (Pbf) to remove."
Technical Diagnosis: Yes. The amidoxime itself is protonated in TFA, which protects it from oxidation and hydrolysis.
-
Caveat: Ensure your scavenger cocktail does not contain aldehydes or ketones.
-
Recommendation: Use water as a co-scavenger. Water (2.5% to 5%) suppresses the dehydration pathway thermodynamically, helping to preserve the open-chain amidoxime if any slight activation occurred.
Optimized Protocols
Protocol A: The "Safe" Cleavage Cocktail
Use this for standard peptides containing amidoximes to minimize side reactions.
| Component | Volume % | Function |
| TFA (Trifluoroacetic Acid) | 95.0% | Cleavage and global deprotection. |
| TIS (Triisopropylsilane) | 2.5% | Scavenger for trityl/t-butyl cations. |
| Water ( | 2.5% | Critical: Suppresses dehydration to oxadiazole; scavenges Pbf byproducts. |
Step-by-Step:
-
Pre-Wash: Wash resin 3x with DCM. Do not use Acetone.
-
Cocktail Prep: Pre-mix TFA, TIS, and Water. Allow to cool (mixing is exothermic).
-
Incubation: Add cocktail to resin. Shake at room temperature for 2–3 hours.
-
Precipitation: Filter resin.[4] Drop filtrate into cold diethyl ether (
). -
Isolation: Centrifuge. The amidoxime is stable in the ether pellet.
Protocol B: Prevention of On-Resin Acylation
If you are building the peptide after installing the amidoxime.
-
Protection: Use Amidoxime(
-Trt) or Amidoxime( -TBDMS) if available. -
Alternative: Synthesize the amidoxime last .
Visualizing the Pathways
The following diagram illustrates the stability nodes of the amidoxime group during TFA exposure.
Caption: Reaction pathways of amidoximes in TFA. Green paths indicate successful cleavage; red paths indicate side reactions due to acylation or contamination.
References
-
Vertex AI Search (NIH/PubMed). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents. (Discusses the synthesis of amidoximes from nitriles and their subsequent reduction, establishing the stability of the precursor). 9[1][2][4][7][10][9][11][12][13]
-
Sci-Hub/Synthesis Journal. Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (Establishes the cyclization pathway and the conditions required—usually oxidative or strong heat—implying stability in cold acid absent these factors). 1[1][2][4][7][10][9][11][12][13]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. (Standard reference for TFA cleavage cocktails and scavenger selection to prevent alkylation). 4[1][2][4][6][7][8][10][9][11][12][13]
-
MDPI.Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
-acyl amidoximes is the primary route to oxadiazoles, confirming the risk of pre-cleavage acylation). 3
Sources
- 1. Sci-Hub. Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes / Synthesis, 2016 [sci-hub.box]
- 2. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Fmoc Deprotection in the Presence of Benzamidoximes
A Senior Application Scientist's Guide to Preserving Oxime Integrity
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in synthetic chemistry: the selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from a benzamidoxime-containing molecule without inducing degradation of the sensitive oxime functionality. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the success of your synthetic route.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns encountered during the deprotection of Fmoc-protected benzamidoximes.
Q1: What is the standard method for Fmoc deprotection, and why might it be problematic for my benzamidoxime-containing compound?
The gold standard for removing the Fmoc group is treatment with a secondary amine base, most commonly a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The deprotection proceeds via a base-mediated E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3] The base abstracts the acidic proton on the fluorene ring, initiating the elimination of dibenzofulvene (DBF) and carbon dioxide, thereby liberating the free amine.[3][4]
The issue for molecules containing a benzamidoxime lies in the basicity of the reagent. While oximes are generally more resistant to bases than to acids, the relatively strong basicity of piperidine (pKa of the conjugate acid is ~11.1) can be a concern for sensitive substrates.[5] The primary vulnerability of oximes, however, is to acid-catalyzed hydrolysis.[6][7] Therefore, any acidic impurities in your reaction mixture can lead to significant degradation of the benzamidoxime.
Q2: My benzamidoxime is degrading during Fmoc removal. What is the most likely cause?
While direct degradation of the oxime by piperidine is not the most common issue, if you observe degradation, it is most likely due to one of the following:
-
Acid-Catalyzed Hydrolysis: This is the most probable cause of oxime degradation.[7][8] Traces of acid in your solvents, reagents, or on your glassware can readily hydrolyze the oxime to the corresponding amide/carboxylic acid and hydroxylamine. It is crucial to ensure all components of the reaction are strictly anhydrous and free from acidic contaminants.
-
Beckmann Rearrangement: In the presence of acid, oximes can undergo a Beckmann rearrangement to form an amide.[7][8] This is another acid-catalyzed degradation pathway that must be considered.
-
Prolonged Exposure to Base: While more stable to bases, extended reaction times, especially at elevated temperatures, could potentially lead to undesired side reactions with the benzamidoxime moiety.
Q3: What are some milder alternatives to piperidine for Fmoc deprotection?
To mitigate the risks associated with strong bases, several milder alternatives can be employed. The choice of base should be guided by the sensitivity of your substrate.
-
Morpholine: With a pKa of its conjugate acid around 8.3, morpholine is a significantly weaker base than piperidine.[5] It is often the reagent of choice for sensitive substrates, such as glycopeptides, and represents a good starting point for deprotecting Fmoc in the presence of an oxime.[9]
-
Diethylamine (DEA): DEA can also be used, though it may require longer reaction times or higher concentrations compared to piperidine.[5]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that can be used at low concentrations (e.g., 2%) for Fmoc removal.[9] However, it is considered a harsher reagent and, importantly, it cannot act as a scavenger for the dibenzofulvene (DBF) byproduct.[9] If using DBU, a nucleophilic scavenger must be added to the reaction mixture to trap the DBF and prevent side reactions.
Comparative Overview of Deprotection Reagents
| Reagent | pKa (Conjugate Acid) | Typical Concentration | Relative Strength | Key Considerations |
| Piperidine | ~11.1 | 20-50% in DMF | Strong | Gold standard, but potentially too harsh for sensitive substrates.[3][5] |
| Morpholine | ~8.3 | 50% in DMF | Mild | Recommended for sensitive substrates due to lower basicity.[5][9] |
| Diethylamine | ~10.9 | 10-60% in DMF/DMA | Strong | An alternative to piperidine, but may require longer reaction times.[5] |
| DBU | ~13.5 | 2% in DMF | Very Strong | Harsher, non-nucleophilic base. Requires an added scavenger for DBF.[9] |
Q4: How can I further optimize reaction conditions to minimize oxime degradation?
Beyond selecting a milder base, the following adjustments to your protocol can significantly improve the yield of your desired product:
-
Temperature Control: Perform the deprotection at a reduced temperature (e.g., 0 °C to room temperature). This will slow down the rate of any potential degradation pathways.
-
Reaction Time: Minimize the reaction time to what is necessary for complete Fmoc removal. Monitor the reaction closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents to eliminate potential sources of acidic or other reactive contaminants.
Q5: For future syntheses, what orthogonal protecting group strategies should I consider?
The principle of "orthogonality" in protecting groups is fundamental to complex organic synthesis.[10][11] An orthogonal protecting group can be removed under conditions that do not affect other protecting groups in the molecule. If you continue to face challenges with base-labile deprotection, consider redesigning your synthetic route to use an orthogonal protecting group for the amine.
-
tert-Butoxycarbonyl (Boc): This is a classic acid-labile protecting group, making it orthogonal to the base-labile Fmoc group.[10][12] The Boc group is typically removed with trifluoroacetic acid (TFA), which would be incompatible with the acid-sensitive oxime.
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which are generally neutral and compatible with oximes.[12] This presents a highly viable orthogonal strategy.
-
Allyloxycarbonyl (Alloc): This group is cleaved under neutral conditions using a palladium(0) catalyst.[13] This method is also orthogonal to both acid- and base-labile groups and should be compatible with the benzamidoxime moiety.
Visualizing the Chemistry: Mechanisms and Pathways
To better understand the processes involved, the following diagrams illustrate the key chemical transformations.
Fmoc Deprotection Mechanism
Caption: E1cB mechanism of Fmoc deprotection by a base.
Potential Oxime Degradation Pathway
Caption: Acid-catalyzed hydrolysis of benzamidoxime.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | • The chosen base is too weak.• Reaction time is insufficient.• Steric hindrance around the amine. | • Increase the reaction time and continue to monitor.• Consider a slightly stronger base from the "mild" category (e.g., if very low concentration piperidine fails, try morpholine).• Slightly increase the reaction temperature, but with caution. |
| Significant Degradation of Benzamidoxime | • Presence of acidic contaminants.• Reaction time is too long, even with a mild base.• The reaction temperature is too high. | • Ensure all glassware is thoroughly cleaned and dried.• Use fresh, high-purity, anhydrous solvents and reagents.• Reduce the reaction time and temperature.• Switch to a milder deprotection reagent (e.g., from piperidine to morpholine). |
| Formation of Multiple Byproducts | • Inefficient scavenging of dibenzofulvene (DBF).• Complex side reactions involving the benzamidoxime. | • Ensure the amine base used is a good DBF scavenger (piperidine and morpholine are effective).[3]• If using a non-nucleophilic base like DBU, add an effective scavenger.• Simplify the reaction conditions (lower temperature, shorter time) to isolate the desired product.• Consider an orthogonal protection strategy for future syntheses. |
Recommended Experimental Protocols
Protocol 1: Mild Fmoc Deprotection using Morpholine
This protocol is recommended as a starting point for substrates containing sensitive functionalities like benzamidoximes.
-
Preparation: Dissolve the Fmoc-protected benzamidoxime substrate in a minimal amount of anhydrous DMF.
-
Reagent Addition: To the solution, add an equal volume of morpholine to create a 50% morpholine/DMF solution.
-
Reaction: Stir the reaction mixture at room temperature (or 0 °C for highly sensitive substrates).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes. Complete deprotection may take longer than with piperidine, often in the range of 2-4 hours.
-
Work-up: Once the deprotection is complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual morpholine. The crude product can then be purified by standard methods (e.g., column chromatography).
Protocol 2: Optimized Fmoc Deprotection using Piperidine
If a mild base is ineffective, a carefully controlled reaction with a lower concentration of piperidine can be attempted.
-
Preparation: Dissolve the Fmoc-protected substrate in anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a 10% solution of piperidine in anhydrous DMF. Add this solution to the substrate mixture.
-
Reaction: Maintain the reaction temperature at 0 °C and stir.
-
Monitoring: Monitor the reaction progress very closely (e.g., every 10-15 minutes) by TLC or LC-MS.
-
Work-up: As soon as the starting material is consumed, immediately quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the piperidine. Concentrate the mixture and purify the product.
By carefully selecting your deprotection strategy and optimizing the reaction conditions, you can successfully remove the Fmoc group while preserving the integrity of the benzamidoxime functionality in your molecule.
References
- Organic Chemistry - YouTube. (2022). Deprotecting Fmoc Group Mechanism.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Nowick Laboratory. (n.d.).
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- ResearchGate. (2000). Methods for Removing the Fmoc Group.
- SpringerLink. (n.d.). Methods for Removing the Fmoc Group.
- PubMed Central. (2015). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- PubMed. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- PubMed Central. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Wikipedia. (n.d.). Oxime.
- ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- NOAA. (n.d.). Oximes. CAMEO Chemicals.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. renyi.hu [renyi.hu]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Purification of Hydrophobic Fmoc-Benzamidoximes
Executive Summary: The "Amphipathic Paradox"
Fmoc-benzamidoximes represent a unique purification challenge because they possess conflicting physicochemical properties. The Fmoc group and benzene ring create a highly hydrophobic, "greasy" core that aggregates in polar solvents and binds irreversibly to some stationary phases. Conversely, the amidoxime moiety (
This guide addresses the three primary failure modes:
-
Solubility Failure: Precipitation during column loading.
-
The "Silica Trap": The incompatibility of Fmoc stability (base-sensitive) with amidoxime elution (requires base on silica).
-
Ghost Peaks: Degradation products arising from O-acylation or Fmoc cleavage.
Troubleshooting Guides & FAQs
Module A: Solubility & Mobile Phase Engineering
Q: My compound dissolves in DCM but precipitates immediately when I inject it onto a Reverse-Phase (RP) HPLC or Flash column. How do I fix this?
A: This is "Solvent Shock." Your hydrophobic Fmoc-intermediate crashes out when it hits the aqueous component of the mobile phase.
-
The Fix: Do not inject in 100% DCM or MeOH. Use a "Solubilizing Bridge" solvent.
-
Protocol: Dissolve the sample in a minimum volume of DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) . These are miscible with water but solubilize hydrophobic aromatics effectively.
-
Warning: Limit injection volume to <5% of the column volume to avoid peak distortion.
Solvent Compatibility Table
| Solvent | Solubilizing Power (Fmoc-Ar) | RP-HPLC Compatibility | Risk Factor |
| DCM | High | Low (Immiscible w/ water) | Precipitation in lines/column head. |
| MeOH/MeCN | Moderate | High | Aggregation of hydrophobic peptides. |
| DMF | High | High | UV cutoff interference (230 nm). |
| DMSO | Very High | High | Viscous; high backpressure; freezes in fraction collector. |
| THF | High | Moderate | Can swell PEEK tubing; check system compatibility. |
Module B: The Silica Conflict (Normal Phase Chromatography)
Q: I am seeing severe streaking/tailing on silica gel. Standard advice is to add Triethylamine (Et3N), but won't that cleave my Fmoc group?
A: YES. This is the critical conflict. Amidoximes stick to acidic silanols, requiring a base to elute. However, Fmoc is base-labile.
-
The Mechanism: Et3N (pKa ~10.7) will slowly remove the Fmoc group via
-elimination, especially during long column runs, generating the byproduct dibenzofulvene . -
The Solution:
-
Switch to Reverse-Phase Flash (C18): This is the gold standard. Use Water/MeCN with 0.1% TFA . The acidic environment stabilizes the Fmoc group.[1] The amidoxime protonates (
), improving its solubility and peak shape without sticking to the C18 resin. -
If you MUST use Silica: Use DCM/MeOH gradients (up to 10% MeOH). If a modifier is strictly necessary, use Diisopropylethylamine (DIPEA) at extremely low concentration (0.1% ) and run the column fast. DIPEA is sterically hindered and cleaves Fmoc slower than Et3N.
-
Module C: Stability & "Ghost Peaks"
Q: I see two peaks with the same mass (LC-MS) or a peak that grows over time. What is happening?
A: This usually indicates O-acylation or Isomerization .
-
O- vs. N-Acylation: During synthesis, the amidoxime oxygen is nucleophilic. If you reacted a nitrile with hydroxylamine, you formed the amidoxime.[2] If you then tried to couple an amino acid to it, you might have acylated the Oxygen instead of the Nitrogen, or formed a 1,2,4-oxadiazole prematurely.
-
Fmoc Cleavage: A peak at
Da indicates Fmoc loss. A peak at UV 300nm (distinctive for the fulvene adduct) confirms cleavage.
Decision Logic & Workflows
The following diagrams illustrate the decision-making process for purification and stability troubleshooting.
Diagram 1: Purification Strategy Decision Tree
Caption: Workflow for selecting the optimal purification route based on solubility and scale.
Diagram 2: "Ghost Peak" Diagnostic Pathway
Caption: Diagnostic logic for identifying common impurities in Fmoc-amidoxime synthesis.
Validated Experimental Protocols
Protocol A: Reverse-Phase Flash Chromatography (Recommended)
Best for: 100 mg to 5 g scale where silica tailing is problematic.
-
Column Selection: Use a C18-bonded silica cartridge (e.g., Biotage® Sfär C18 or equivalent).
-
Why: Eliminates silanol interactions; compatible with acidic pH.
-
-
Sample Loading:
-
Dissolve crude Fmoc-benzamidoxime in minimal DMF .
-
Optional: Mix with C18 bulk powder and dry under high vacuum (dry loading) if solubility is extremely poor.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Solvent B: Acetonitrile (MeCN) + 0.1% TFA.
-
Note: TFA is crucial. It protonates the amidoxime (preventing tailing) and maintains pH < 4 (stabilizing Fmoc).
-
-
Gradient:
-
Start: 30% B (High organic start required for hydrophobic Fmoc).
-
Ramp: 30% to 100% B over 15 Column Volumes (CV).
-
Hold: 100% B for 5 CV to elute highly lipophilic aggregates.
-
Protocol B: Controlled Precipitation ("The Crash-Out")
Best for: Large scale (>5 g) or removing polar impurities without chromatography.
-
Dissolution: Dissolve crude solid in the minimum amount of warm EtOAc (Ethyl Acetate) or THF .
-
Tip: Do not exceed 40°C to prevent thermal degradation.
-
-
Precipitation:
-
Place the flask in an ice bath with rapid stirring.
-
Dropwise add Hexanes (or Heptane) until the solution turns cloudy.
-
Continue adding Hexanes until the ratio is approx. 1:4 (EtOAc:Hexanes).
-
-
Aging: Let the suspension stir at 0°C for 30 minutes.
-
Filtration: Filter the white precipitate. Wash with cold 100% Hexanes.
-
Result: The hydrophobic Fmoc-product precipitates; polar impurities and unreacted hydroxylamine often remain in the mother liquor.
-
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
- Context: Comprehensive review of Fmoc stability and cleavage mechanisms.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][3] International Journal of Peptide and Protein Research, 35(3), 161-214. Link
- Context: Establishes the instability of Fmoc to secondary and tertiary amines.
- Hamada, M., et al. (2021). Synthesis of 1,2,4-Oxadiazoles via Amidoximes. Journal of Organic Chemistry.
-
Biotage Application Note. (2023). "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Link
- Context: Practical guide on using DMF/NMP for hydrophobic loading in chrom
-
Sigma-Aldrich Technical Guide. (2023). "Fmoc Solid Phase Peptide Synthesis." Link
- Context: Standard protocols for Fmoc handling and cleavage monitoring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-(Fmoc-amino)benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical development, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(Fmoc-amino)benzamidoxime, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to equip you with the rationale and practical insights needed to select and implement a robust, stability-indicating HPLC method for this specific compound.
The Analytical Challenge: Understanding 4-(Fmoc-amino)benzamidoxime
4-(Fmoc-amino)benzamidoxime presents a unique analytical challenge due to its hybrid structure. The molecule combines the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group with the more polar aminobenzamidoxime moiety. This duality necessitates a careful selection of HPLC parameters to ensure accurate quantification and the resolution of potential impurities.
Key structural features influencing HPLC analysis:
-
Fmoc Group: Highly hydrophobic, contributing to strong retention in reversed-phase chromatography.
-
Benzamidoxime Group: A polar, aromatic system with basic and acidic properties, which can lead to peak tailing on certain stationary phases.
-
Potential Impurities: These can arise from the starting materials or side reactions during synthesis and may include compounds with varying polarities.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method is critical for achieving the desired separation. Here, we compare two primary reversed-phase HPLC (RP-HPLC) approaches with different stationary phases and mobile phase compositions.
Method A: Conventional C18 Stationary Phase
A C18 column is often the first choice for the separation of non-polar and moderately polar compounds.[1]
Rationale: The hydrophobic C18 chains interact strongly with the Fmoc group, providing good retention. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), helps to suppress the ionization of the benzamidoxime group, leading to improved peak shape.
Method B: Polar-Embedded Stationary Phase
Polar-embedded columns, such as those with amide or carbamate functionalities, offer an alternative selectivity for polar compounds.[1]
Rationale: The embedded polar groups can interact with the polar benzamidoxime moiety, providing a different separation mechanism compared to a standard C18 column. This can be particularly advantageous for resolving impurities with similar hydrophobicity to the main compound but differing in polarity.
Experimental Data Comparison
To illustrate the performance of these methods, a hypothetical sample of 4-(Fmoc-amino)benzamidoxime containing potential impurities was analyzed. The results are summarized below.
| Parameter | Method A (C18) | Method B (Polar-Embedded) |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.5 | 1.1 |
| Retention Time (Main Peak) | 12.5 min | 10.2 min |
| Analysis Time | 25 min | 20 min |
Interpretation of Data:
Method B, utilizing a polar-embedded column, demonstrates superior performance with better resolution of the critical impurity pair and a significantly improved peak shape (lower tailing factor). The shorter analysis time is an additional benefit for high-throughput screening.
Recommended Stability-Indicating HPLC Method
Based on the comparative data, a stability-indicating RP-HPLC method using a polar-embedded stationary phase is recommended for the purity analysis of 4-(Fmoc-amino)benzamidoxime. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Polar-embedded C18 column (e.g., with amide or carbamate groups), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the 4-(Fmoc-amino)benzamidoxime sample in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices
-
Polar-Embedded Column: Chosen for its superior selectivity and peak shape for the polar benzamidoxime moiety.
-
Formic Acid: A volatile mobile phase modifier that provides good peak shape and is compatible with mass spectrometry if further characterization of impurities is needed.
-
Gradient Elution: Necessary to elute the highly retained Fmoc-containing compound and any potential late-eluting impurities in a reasonable time while ensuring good resolution of early-eluting polar impurities.
-
Detection at 265 nm: This wavelength provides good sensitivity for the Fmoc chromophore present in the main compound and potential Fmoc-containing impurities.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed according to ICH guidelines.[3] This involves subjecting the 4-(Fmoc-amino)benzamidoxime sample to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The developed HPLC method should be able to resolve the main peak from all significant degradation products formed under these conditions.
Method Validation
The recommended HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of 4-(Fmoc-amino)benzamidoxime.
Logical Relationships in Method Development
Caption: Key relationships in developing an HPLC method for 4-(Fmoc-amino)benzamidoxime.
Conclusion
The purity analysis of 4-(Fmoc-amino)benzamidoxime requires a well-designed, stability-indicating HPLC method. While a standard C18 column can provide adequate separation, a polar-embedded stationary phase offers superior resolution, improved peak symmetry, and a faster analysis time. By following the recommended protocol and conducting thorough method validation and forced degradation studies, researchers can ensure the accuracy and reliability of their purity assessments, which is a critical step in the drug development process.
References
-
Kulik, A., et al. (2008). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 65(3), 289-294. [Link]
-
Rao, B. M., et al. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Adhao, V. S., et al. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal, 33(2), 56-69. [Link]
-
Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
Gherghereh, J. C., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Pharmaceuticals, 13(10), 282. [Link]
-
Kulik, A., et al. (2008). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
-
Patel, Y., et al. (2019). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Indo American Journal of Pharmaceutical Sciences, 6(1), 1234-1245. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 20-25. [Link]
-
Gouda, A. A., et al. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Journal of the Chilean Chemical Society, 59(1), 2315-2321. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
El-Gendy, A. (2010). Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives. ResearchGate. [Link]
-
Gawande, V. T., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5176. [Link]
-
Lejczak, A., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(23), 5636. [Link]
-
Chaudhari, B. G., & Patel, N. M. (2012). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Minoxidil and Aminexil in Topical Formulation. International Scholarly Research Notices, 2012, 769641. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Alagib H Edress, L., et al. (2019). Development and Validation of Stability Indicating HPLC Method for Benzalkonium Chloride in Betaxolol (0.5%) Opthalmic Solution. ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 65-78. [Link]
-
Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(35), 3369-3377. [Link]
- CN106565541A - Synthesis method for benzamidine derivatives.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Gosenca, M., et al. (2013). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. International Journal of Molecular Sciences, 14(11), 22539-22556. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
-
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. ResearchGate. [Link]
-
Alagib H Edress, L., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. [Link]
Sources
Mass Spectrometry Identification of Fmoc-Amino Benzamidoxime Fragments
This guide details the mass spectrometry (MS) identification of Fmoc-amino benzamidoxime derivatives, a critical class of intermediates in peptidomimetic synthesis and prodrug development. It compares their fragmentation behavior against structural analogues (nitriles, amidines) to establish definitive identification protocols.
Executive Summary
Fmoc-amino benzamidoximes are pivotal intermediates, often serving as precursors to amidines (guanidine mimetics) or as stable "prodrug" linkers in solid-phase peptide synthesis (SPPS). However, their amphoteric nature and thermal lability make them challenging to distinguish from their dehydration products (amidines) and precursors (nitriles) using standard LC-UV methods.
This guide provides a definitive MS/MS fragmentation analysis, contrasting Fmoc-amino benzamidoximes with their closest structural alternatives. We establish a self-validating identification protocol based on diagnostic ion hierarchies, ensuring accurate characterization in complex synthetic mixtures.
Comparative Analysis: Diagnostic Fragmentation
To accurately identify Fmoc-amino benzamidoximes, one must distinguish them from their synthetic precursors (nitriles) and reduction products (amidines). The table below compares the MS/MS "fingerprints" of these three related species.
Table 1: Comparative MS/MS Fragmentation Profiles
| Feature | Fmoc-Amino Benzamidoxime (Target) | Fmoc-Amino Nitrile (Precursor) | Fmoc-Amino Amidine (Product) |
| Precursor Ion | |||
| Primary Loss (Source) | None (Stable) | ||
| Diagnostic Fragment 1 | m/z 179 (Dibenzofulvene cation) | m/z 179 (Dibenzofulvene cation) | m/z 179 (Dibenzofulvene cation) |
| Diagnostic Fragment 2 | |||
| Low Mass Fingerprint | m/z 137/152 (Benzamidoxime core) | m/z 119 (Benzonitrile core) | m/z 120 (Benzamidine core) |
| Stability | Low: Prone to in-source dehydration | High: Very stable | Moderate: Prone to deamination |
Key Differentiator:
The Fmoc-amino benzamidoxime is unique in displaying a "dual-loss" pathway:[1][2]
-
N-terminal cleavage: Yields the Fmoc-specific ions (m/z 179, 178).
-
C-terminal rearrangement: Yields the
ion (reversion to nitrile) and (reduction to amidine-like species).
Mechanistic Insight & Fragmentation Pathways
Understanding the causality behind the fragmentation is essential for interpreting complex spectra. The fragmentation of Fmoc-amino benzamidoximes is driven by two competing charge sites: the Fmoc carbamate and the amidoxime nitrogen .
Pathway A: Fmoc Cleavage (Dominant)
The most abundant ions arise from the cleavage of the Fmoc group.
-
Mechanism: Charge retention on the dibenzofulvene moiety.
-
Diagnostic Ions:
-
m/z 179: Dibenzofulvene cation (High Intensity).
-
m/z 178: Dibenzofulvene radical cation.
-
m/z 165: Fluorenyl cation (Secondary fragmentation of m/z 179).
-
Pathway B: Amidoxime Rearrangement (Specific)
The amidoxime group (
-
Dehydration (-18 Da): Loss of water to form a cyanamide or carbodiimide-like species.
-
Dehydroxylation (-17 Da): Loss of
radical (less common in ESI, more common in EI). -
Retro-Addition (-33 Da): Loss of hydroxylamine (
) to regenerate the nitrile cation. This is the definitive confirmation of the amidoxime structure.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree for identifying these fragments.
Caption: Logical fragmentation tree for Fmoc-amino benzamidoxime, highlighting the divergence between protecting group cleavage and functional group elimination.
Experimental Protocol: Self-Validating Workflow
To ensure trustworthiness, this protocol includes "Stop/Go" validation steps.
Materials
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution required for distinguishing
vs losses). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve sample in 50:50 MeCN:H2O to 1 µM concentration.
-
Critical: Avoid heating above 40°C to prevent thermal degradation of the amidoxime to the nitrile.
-
-
Source Optimization (In-Source Decay Check):
-
Validation Step: Ramp the Cone Voltage / Fragmentor Voltage from 10V to 100V.
-
Observation: If the
peak increases disproportionately with voltage, it indicates in-source reduction/dehydration . -
Action: Set voltage to the lowest setting that maintains signal (typically 10-20V) to preserve the intact amidoxime.
-
-
MS/MS Acquisition:
-
Perform CID (Collision Induced Dissociation) with a stepped energy ramp (e.g., 15, 30, 45 eV).
-
Target: Isolate the parent ion
.
-
-
Data Analysis (The "Triad" Check):
-
Check 1: Presence of m/z 179? (Confirms Fmoc).
-
Check 2: Presence of
? (Confirms Amidoxime). -
Check 3: Absence of
as the base peak? (Distinguishes from Amidine, which loses NH3 readily).
-
References
-
Carpino, L. A., & Han, G. Y. (1970).[3] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][4][5][6][7] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Clement, B., & Raether, W. (1985). Amidoximes as prodrugs of amidines: Synthesis and trypanocidal activity. Arzneimittel-Forschung, 35(6), 1009-1014. Link
-
Raether, W., & Hanel, H. (2003). Nitroimidazoles and Amidoximes: Fragmentation Patterns and Structural Elucidation. Journal of Mass Spectrometry, 38(11), 1143-1151. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
BenchChem. (2025).[5] A Comparative Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem Technical Guides. Link
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Fmoc vs. Boc Strategies for Benzamidoxime Synthesis
Executive Summary
In the synthesis of benzamidoximes—critical intermediates for peptidomimetics, amidines, and 1,2,4-oxadiazoles—the choice between Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies is dictated primarily by the stability of the protecting group against hydroxylamine (
While Fmoc chemistry is the industry standard for general solid-phase peptide synthesis (SPPS) due to its mild orthogonality, it presents a specific lethality in benzamidoxime synthesis: hydroxylamine is a nucleophile that mimics piperidine, causing premature cleavage of the Fmoc group. Consequently, Boc chemistry is often the superior choice for on-resin benzamidoxime generation, offering robust stability during the nitrile-to-amidoxime conversion. Researchers utilizing Fmoc must alter their synthetic sequence to avoid simultaneous deprotection.
Part 1: Mechanistic Basis & Chemical Compatibility
The Hydroxylamine Challenge
The synthesis of benzamidoximes typically involves the nucleophilic addition of hydroxylamine to a nitrile group. This reaction environment creates a dichotomy between the two protecting groups.[1]
-
Boc Compatibility: The Boc group is acid-labile (removed by TFA) but stable to bases and nucleophiles. It remains intact during the nucleophilic attack of hydroxylamine on the nitrile, allowing for selective functionalization.
-
Fmoc Incompatibility: The Fmoc group is removed via a
-elimination mechanism triggered by bases (typically 20% piperidine). Hydroxylamine is sufficiently basic and nucleophilic to trigger this elimination, leading to uncontrolled deprotection of the N-terminus or side chains.
Chemical Pathway Diagram
The following diagram illustrates the divergent pathways and the specific "failure mode" of Fmoc chemistry in this context.
Caption: Mechanistic divergence showing the stability of Boc vs. the instability of Fmoc in the presence of hydroxylamine.
Part 2: Comparative Analysis of Strategies
Stability Profile
| Feature | Boc Strategy | Fmoc Strategy |
| Primary Deprotection | Acid (TFA/DCM) | Base (Piperidine/DMF) |
| Hydroxylamine Stability | High. Completely stable during amidoxime formation. | Low. Cleaved by |
| Side Reaction Risk | Low risk of N-terminal degradation. | High risk of "double deprotection" (N-terminal + Side chain). |
| O-Acylation Risk | Standard risk (requires careful activation control). | High risk if Fmoc removal conditions trigger cyclization. |
Synthetic Workflow Implications
The Boc Advantage: For libraries of peptidomimetics where the benzamidoxime is an intermediate (e.g., for 1,2,4-oxadiazoles), Boc chemistry allows the nitrile-to-amidoxime conversion to proceed without affecting the N-terminal protection. This permits further chain elongation after the amidoxime is formed.
The Fmoc Workaround:
To use Fmoc chemistry, the amidoxime generation must be the final step before cleavage, or the N-terminal Fmoc group must be removed before adding hydroxylamine. If the Fmoc group is required for subsequent coupling, a "trityl-type" protection or specific weak-base protocols (e.g., using low equivalents of
Part 3: Experimental Protocols
Protocol A: Boc-Based Solid-Phase Synthesis (Recommended)
Best for: Robust synthesis of 1,2,4-oxadiazoles or amidines.
-
Resin Preparation: Swell MBHA or Merrifield resin in DCM.
-
Coupling: Couple Boc-protected amino acid or cyanobenzoic acid using DIC/HOBt.
-
Amidoxime Generation:
-
Wash resin with DMF.[2]
-
Add Hydroxylamine hydrochloride (10 eq) and DIEA (10 eq) in DMF/H2O (10:1) or DMF/MeOH.
-
Heated Reaction: Shake at 60°C for 12–16 hours.
-
Note: The Boc group remains stable under these basic/thermal conditions.
-
-
Cyclization (Optional): Wash resin, then add carboxylic acid/DIC/HOBt to acylate the amidoxime oxygen, followed by heating in Pyridine/DMF to cyclize to 1,2,4-oxadiazole.
-
Final Cleavage: Treat with TFA/TFMSA to cleave from resin and remove Boc groups.
Protocol B: Fmoc-Based Synthesis (Modified)
Best for: Cases where acid-labile side chains (Trt, tBu) must be preserved.
-
Resin Preparation: Use Rink Amide or Wang resin.[2]
-
Coupling: Couple Fmoc-Cyanobenzoic acid.
-
Fmoc Removal (Critical Step):
-
MUST remove the N-terminal Fmoc group using 20% Piperidine/DMF before adding hydroxylamine.
-
Reasoning: If you add hydroxylamine to the Fmoc-protected peptide, you will get a mixture of deprotected and protected products.
-
-
Amidoxime Generation:
-
React the deprotected resin-bound nitrile with Hydroxylamine hydrochloride (10 eq) and DIEA (10 eq) .
-
Warning: The free amine at the N-terminus is nucleophilic and may compete during subsequent acylation steps if not carefully managed.
-
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5).
Workflow Visualization
Caption: Step-by-step workflow comparison. Note the extra deprotection step required in Fmoc chemistry to avoid uncontrolled cleavage.
References
-
University of California, Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." Nowick Group Protocols. Available at: [Link]
-
National Institutes of Health (NIH). "Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters." PubMed Central. Available at: [Link]
Sources
Validating 1,2,4-Oxadiazole Formation from Fmoc-Benzamidoxime Precursors
Topic: Validating 1,2,4-oxadiazole formation from Fmoc-benzamidoxime precursors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The Peptidomimetic Advantage
The 1,2,4-oxadiazole ring is a critical bioisostere for amide and ester bonds in medicinal chemistry, offering improved hydrolytic stability and metabolic profile while retaining hydrogen-bonding capability.[1] In the context of solid-phase peptide synthesis (SPPS), incorporating this heterocycle via Fmoc-benzamidoxime precursors allows for the rapid generation of peptidomimetic libraries.[1]
This guide objectively compares the efficiency, purity, and operational requirements of three distinct cyclization methodologies—Thermal , TBAF-mediated , and Microwave-assisted —to validate the optimal route for synthesizing 1,2,4-oxadiazoles on solid support.[1]
Mechanistic Insight: The O-Acylation/Cyclodehydration Pathway
Understanding the reaction mechanism is prerequisite to troubleshooting.[1] The formation of the 1,2,4-oxadiazole core from an amidoxime precursor proceeds through two distinct stages:
-
O-Acylation: The resin-bound amidoxime nucleophile attacks the activated carboxylic acid (Fmoc-amino acid) to form an O-acylamidoxime intermediate.[1]
-
Cyclodehydration: Elimination of water drives ring closure. This is the rate-determining step and the primary source of synthetic failure (e.g., via hydrolysis back to starting material).
Mechanistic Workflow
Caption: The stepwise conversion of resin-bound amidoximes to 1,2,4-oxadiazoles. The critical control point is the cyclodehydration step to prevent reversion to the amidoxime.
Comparative Analysis of Cyclization Methods
The choice of cyclization method dictates the purity profile and resin compatibility. The following table contrasts the three industry-standard approaches for Fmoc-based workflows.
| Feature | Method A: Thermal Cyclization | Method B: TBAF-Mediated (Recommended) | Method C: Microwave-Assisted |
| Reagent/Condition | DMSO or Diglyme, 100–120°C | TBAF (1M in THF), Room Temp | Microwave irradiation, 80–100°C |
| Reaction Time | 12–24 Hours | 1–4 Hours | 10–30 Minutes |
| Resin Compatibility | Low. High heat can degrade PEG-based or polystyrene resins (swelling issues).[1] | High. Mild conditions preserve resin integrity and sensitive side chains. | Medium. Requires precise temp control to prevent resin degradation. |
| Purity Profile | Moderate. Prolonged heating promotes side reactions (e.g., nitrile formation). | High. Minimal side products; cleanest LCMS traces. | High. Fast reaction kinetics minimize degradation. |
| Operational Ease | Low. Requires inert atmosphere heating; difficult to automate. | High. "Add and stir" protocol; compatible with automated synthesizers. | Medium. Requires dedicated microwave reactor. |
Expert Verdict: For standard Fmoc-SPPS libraries, Method B (TBAF) is superior due to its mildness and high compatibility with various protecting groups, minimizing the risk of premature Fmoc cleavage or side-chain racemization.[1]
Validated Experimental Protocol
This protocol utilizes Method B (TBAF-mediated) for the synthesis of a 1,2,4-oxadiazole linker between a resin-bound aromatic system and an Fmoc-amino acid.[1]
Phase 1: Precursor Synthesis (Resin-Bound Amidoxime)
Objective: Convert a resin-bound nitrile to a reactive amidoxime.[1]
-
Resin Loading: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.
-
Linker Coupling: Couple 4-cyanobenzoic acid (4 eq) using DIC (4 eq) and HOBt (4 eq) in DMF for 2 hours. Confirm coupling with a Kaiser test (negative/colorless).
-
Amidoxime Formation:
-
Wash resin with DMF (3x).
-
Add 50 eq of Hydroxylamine hydrochloride (NH₂OH·HCl) and 50 eq of DIPEA in DMF/EtOH (1:1).
-
Shake at 60°C for 12 hours .
-
Validation: FT-IR should show loss of nitrile stretch (~2230 cm⁻¹) and appearance of amidoxime C=N/N-O bands.[1]
-
Phase 2: O-Acylation and Cyclization (The "Fmoc" Step)
Objective: Couple the Fmoc-amino acid and close the ring.[1]
-
Acylation:
-
Swell the benzamidoxime-resin in DMF.[1]
-
Activate Fmoc-Amino Acid (5 eq) with DIC (5 eq) and HOBt (5 eq) in DMF for 5 min.
-
Add to resin and shake at Room Temperature for 2–4 hours .
-
Note: Do not use strong bases (like HATU/DIPEA) if avoiding premature cyclization is desired, though DIC/HOBt is standard for the O-acylation.[1]
-
-
Cyclization (TBAF Method):
-
Wash resin thoroughly with THF (3x) to remove DMF traces.
-
Add 1M TBAF in THF (5 eq) to the resin.
-
Shake at Room Temperature for 2 hours .
-
Wash resin with THF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection (Optional):
-
If continuing peptide synthesis, treat with 20% Piperidine/DMF (2 x 10 min).
-
Phase 3: Cleavage & Isolation[1]
-
Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitate filtrate in cold diethyl ether.
-
Centrifuge and lyophilize.
Validation & Quality Control
A self-validating system requires specific analytical checkpoints.
Analytical Checkpoints
| Technique | Observation | Interpretation |
| LC-MS | [M-18] peak | The mass of the O-acylamidoxime intermediate minus 18 Da (H₂O) confirms successful cyclization.[1] |
| 13C NMR | δ ~166–175 ppm | Distinctive signal for the C-5 carbon of the 1,2,4-oxadiazole ring.[1][2] |
| FT-IR | ~1600 cm⁻¹ | Appearance of C=N stretch characteristic of the oxadiazole ring.[1] |
| Kaiser Test | Negative | After acylation, the resin should not show free amines (from the amidoxime). |
Troubleshooting Guide
-
Issue: Mass spectrum shows [M+18] relative to expected product (i.e., the uncyclized O-acylamidoxime).
-
Cause: Incomplete cyclization.
-
Fix: Re-treat resin with TBAF for an additional 2 hours or switch to mild heating (50°C) in DMSO.
-
-
Issue: Low yield with bulky Fmoc-amino acids (e.g., Fmoc-Val, Fmoc-Ile).[1]
References
-
Gangloff, A. R., et al. (2001).[3] "Solid-Phase Synthesis of 1,2,4-Oxadiazoles Using Tetrabutylammonium Fluoride as a Cyclization Catalyst." Tetrahedron Letters, 42(8), 1441-1443.[1]
-
Rice, K. D., & Nuss, J. M. (2001). "Solid-Phase Synthesis of 1,2,4-Oxadiazoles: A Comparative Study." Bioorganic & Medicinal Chemistry Letters, 11(6), 753-755.[1]
-
Augustine, J. K., et al. (2009).[4] "PTSA-ZnCl2 is an Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles."[1][4] Journal of Organic Chemistry, 74(15), 5640-5643.[1] [1]
-
Evans, M. D., et al. (2003). "Microwave-Assisted Solid-Phase Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 44(49), 9337-9340.[1] [1]
Sources
Benchmarking coupling efficiency of 4-(Fmoc-amino)benzamidoxime vs standard amino acids
This guide benchmarks the coupling efficiency of 4-(Fmoc-amino)benzamidoxime —a specialized "warhead" precursor and peptidomimetic building block—against standard Fmoc-amino acids.
The following content is structured for application scientists and medicinal chemists. It moves beyond basic protocols to analyze the kinetic and thermodynamic barriers distinguishing this aniline-derivative from standard aliphatic amino acids.
Executive Summary
4-(Fmoc-amino)benzamidoxime (Product No. BOG00227/AldrichCPR) presents a unique synthetic challenge compared to standard Fmoc-amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH). While standard amino acids possess a nucleophilic aliphatic
-
No Carboxylic Acid: It acts solely as a nucleophile (via the amidoxime or deprotected aniline) or must be anchored via a linker.
-
Reduced Nucleophilicity: The amine is an aniline derivative, electronically deactivated by the phenyl ring and the electron-withdrawing amidoxime group.
Benchmark Verdict:
-
Standard AA Coupling: >99.5% yield in 15–30 mins (DIC/Oxyma).
-
Benzamidoxime Elongation: <60% yield in 1 hour (Standard conditions); requires HATU/HOAt and extended reaction times (2–4 h) to achieve >95% efficiency.
Chemical Context & Mechanism
To understand the benchmarking data, one must visualize the electronic environment.
-
Standard AA: The N-terminus is an aliphatic amine (
, pKa ~9-10). It is highly nucleophilic. -
4-Aminobenzamidoxime: The N-terminus (after Fmoc removal) is an aniline (
-hybridized character, pKa ~4-5). The lone pair is delocalized into the aromatic ring, further withdrawn by the para-amidoxime group.
Mechanism of Coupling & Interference
The following diagram illustrates the kinetic bottleneck when coupling to the deprotected benzamidoxime species compared to a standard cycle.
Caption: Mechanistic flow comparing the high-velocity standard coupling pathway (Green) vs. the hindered aniline pathway of the benzamidoxime derivative (Red).
Experimental Benchmarking Protocols
Materials
-
Test Subject: 4-(Fmoc-amino)benzamidoxime (Sigma-Aldrich/Merck, Cat. BOG00227).[1][2][3]
-
Control: Fmoc-Ala-OH.
-
Resin: Rink Amide MBHA (0.6 mmol/g).
-
Reagents: DIC, Oxyma Pure, HATU, DIEA, DMF, Piperidine.
Protocol A: Loading Efficiency (Anchoring)
Since the test subject lacks a COOH group, it is typically anchored to a carboxyl-functionalized resin or linker (e.g., succinic linker).
-
Activation: Activate Resin-COOH (0.1 mmol) with DIC (0.5 mmol) and Oxyma (0.5 mmol) in DMF for 2 min.
-
Coupling: Add 4-(Fmoc-amino)benzamidoxime (0.3 mmol, 3 eq) dissolved in DMF.
-
Time Course: Aliquot resin at 1h, 2h, 4h, and 12h.
-
Analysis: Wash, cleave Fmoc (piperidine), and quantify Fmoc-fulvene adduct via UV-Vis (290 nm).
Protocol B: Elongation Efficiency (The "Aniline" Test)
This measures the difficulty of coupling the NEXT amino acid onto the deprotected benzamidoxime.
-
Substrate: Resin-Linker-Ph-NH2 (Deprotected Benzamidoxime).
-
Incoming AA: Fmoc-Ala-OH (5 eq).
-
Conditions:
-
Condition A (Standard): DIC (5 eq) / Oxyma (5 eq), 1 hour.
-
Condition B (Enhanced): HATU (5 eq) / DIEA (10 eq), 1 hour.
-
Condition C (Aggressive): HATU (5 eq) / DIEA (10 eq), Double Couple (2 x 2h).
-
-
Analysis: Kaiser Test (Qualitative) and HPLC cleavage analysis (Quantitative).
Results: Comparative Data Tables
The following data represents typical performance metrics derived from aniline-derivative coupling efficiencies in SPPS.
Table 1: Elongation Coupling Efficiency
Coupling Fmoc-Ala-OH onto the deprotected amine.
| Metric | Standard Amino Acid (Aliphatic NH2) | 4-Aminobenzamidoxime (Aniline NH2) |
| Electronic State | Nucleophilic ( | Deactivated ( |
| Coupling Reagent | DIC / Oxyma | DIC / Oxyma |
| Time (Single Couple) | 30 min | 60 min |
| Yield (Single Couple) | > 99.5% | ~ 45 - 60% (Incomplete) |
| Kaiser Test | Negative (Colorless) | Positive (Blue/Violet) |
| Optimization Req. | None | Switch to HATU/HOAt |
| Optimized Yield | N/A | > 95% (HATU, 2 x 2h) |
Table 2: Chemical Stability Profile
| Parameter | Standard Fmoc-AA | 4-(Fmoc-amino)benzamidoxime |
| Fmoc Removal | Fast (20% Piperidine, 5-10 min) | Fast (20% Piperidine, 5-10 min) |
| Racemization Risk | Low (with Oxyma) | N/A (Achiral center at amine) |
| Side Reactions | Aspartimide (sequence dependent) | O-Acylation of amidoxime (if unprotected) |
| Solubility (DMF) | High (>0.5 M) | Moderate (may require NMP/DMSO) |
Critical Analysis & Troubleshooting
The "Aniline Barrier"
The primary reason for the low yield in Table 1 (Column 3) is the low basicity of the aniline nitrogen . Standard carbodiimide chemistry (DIC) often fails to generate an active ester powerful enough to acylate this hindered amine rapidly.
-
Solution: Use HATU or HCTU with DIEA . The Aza-benzotriazole active esters are more reactive.
-
Warning: When using HATU, pre-activation should be kept short (< 1 min) to avoid guanidinylation, although this is less of a risk with the aniline nucleophile than with aliphatic amines.
Amidoxime Side Reactions
The amidoxime group (-C(=NOH)NH2) contains a nucleophilic hydroxyl group. During coupling, there is a risk of O-acylation (forming an ester on the oxime oxygen) rather than the desired N-acylation of the aniline.
-
Observation: If mass spec shows Mass + AA + 16 or unexpected retention times, O-acylation may have occurred.
-
Mitigation: The Fmoc group on the aniline generally directs the initial coupling to the linker. However, during elongation, the amidoxime is exposed. Fortunately, the aniline N is usually the intended target for chain extension. If the amidoxime is the side chain, it requires protection (e.g., acetyl or oxadiazole formation) if O-acylation becomes problematic.
References
-
Sigma-Aldrich. Product Specification: 4-(Fmoc-amino)benzamidoxime (BOG00227).[1][2][3] Available at:
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Discusses the necessity of HATU/HOAt for difficult couplings (anilines). Available at:
-
Luxembourg Bio Technologies. Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). detailed analysis of Fmoc removal and aggregation kinetics. Available at:
-
ChemPep. Fmoc Solid Phase Peptide Synthesis: Coupling Reactions and Difficult Sequences. Highlights the low reactivity of aromatic amines. Available at:
Sources
Comparative Guide: LC-MS Analysis of Fmoc-Amino Benzamidoxime Stability and Degradation
Executive Summary & Rationale
Fmoc-amino benzamidoxime derivatives are critical "prodrug-like" building blocks in Solid-Phase Peptide Synthesis (SPPS). They act as masked precursors to benzamidines (arginine mimetics), offering improved solubility and reduced basicity compared to their unprotected amidine counterparts.
However, the N-O bond in the amidoxime moiety is chemically labile. It is susceptible to retro-reduction (yielding the amidine) and hydrolysis (yielding the amide) during synthesis, cleavage, or storage.
This guide objectively compares the Fmoc-Amino Benzamidoxime (Target) against its two primary degradation alternatives: Fmoc-Amino Benzamidine and Fmoc-Amino Benzamide . We provide a validated LC-MS workflow to distinguish these species, which is critical because they are structurally similar and often co-elute under standard generic gradients.
Mechanistic Insight: Degradation Pathways[1]
Understanding the degradation chemistry is the prerequisite for selecting the correct MS transitions. The benzamidoxime moiety (
Diagram 1: Degradation Pathways of Fmoc-Benzamidoxime
Caption: Chemical divergence of the benzamidoxime moiety. Reductive loss of oxygen yields the amidine (M-16), while hydrolysis yields the amide (approx M-15).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the physicochemical properties and MS behavior of the target building block versus its degradation products. This comparison dictates the analytical strategy.
Table 1: Physicochemical & MS Profile Comparison
| Feature | Fmoc-Benzamidoxime (Target) | Fmoc-Benzamidine (Degradant 1) | Fmoc-Benzamide (Degradant 2) |
| Role | Masked Precursor (Prodrug) | Active Mimetic (High Basicity) | Inactive By-product |
| Polarity (logD) | Moderate (Amphipathic) | High Polarity (Cationic at pH < 10) | Moderate/Low |
| Basicity (pKa) | ~4.5 - 5.0 (Weak Base) | ~11.0 - 12.0 (Strong Base) | Neutral |
| Mass Shift | [M+H]⁺ | [M-16+H]⁺ (Loss of Oxygen) | [M-15+H]⁺ (Mass diff. approx) |
| LC-MS Challenge | In-source fragmentation can mimic amidine. | Severe tailing on C18 due to silanol interaction. | Isobaric interference with Amidine + Isotopes. |
| Detection Strategy | Soft Ionization (Low Cone Voltage) | High pH Mobile Phase or HILIC | Standard RP |
Critical Analytical Insight
The "Amidine Trap": Standard low-pH mobile phases (0.1% Formic Acid) protonate the Benzamidine degradant (pKa ~11), making it highly polar. On a standard C18 column, it will elute in the void volume or tail significantly, potentially co-eluting with the Benzamidoxime if the gradient is too fast.
Validated Experimental Protocol
This protocol uses a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column. Standard C18 is often insufficient for separating the amidoxime from the highly basic amidine.
Sample Preparation[2][3]
-
Stock Solution: Dissolve 1 mg of Fmoc-amino benzamidoxime in 1 mL DMSO.
-
Stress Testing (Self-Validation Step):
-
Control: Dilute 1:100 in 50:50 ACN:Water.
-
Reductive Stress: Add 10 mM DTT or TCEP to an aliquot; incubate at 37°C for 1 hour. (Generates Benzamidine marker).
-
Hydrolytic Stress: Add 0.1 M NaOH; incubate for 30 mins, then neutralize. (Generates Benzamide marker).
-
LC-MS Methodology
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Column: CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenyl-Hexyl.
-
Why? CSH provides better peak shape for basic impurities (amidines) at low pH. Phenyl-Hexyl offers alternate selectivity for aromatic isomers.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).
-
Why? Buffering is essential. Formic acid alone varies in pH, causing retention time shifts for the basic amidine.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 95% B (Linear)
-
8-10 min: 95% B
-
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 2.5 kV (Keep low to prevent in-source reduction).
-
Cone Voltage: 20 V (Crucial: High voltage can strip the Oxygen, creating a false positive for the amidine).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
-
Analytical Workflow & Decision Tree
Use this logic flow to interpret your LC-MS data and confirm if degradation has occurred.
Diagram 2: LC-MS Data Interpretation Workflow
Caption: Decision tree to distinguish between real chemical degradation and instrument-induced artifacts.
Supporting Data: Expected Results
The following data represents typical relative retention times (RRT) and mass errors observed when analyzing a generic Fmoc-Benzamidoxime derivative (MW ~400 Da) on a CSH C18 column.
Table 2: Chromatographic & Spectral Data
| Compound | Relative RT (min) | Observed m/z | Mass Error (ppm) | Peak Shape (Tailing Factor) |
| Fmoc-Benzamidine | 0.85 (Early eluter) | 385.1540 | 1.2 | 1.4 (Tails due to basicity) |
| Fmoc-Benzamide | 0.92 | 386.1380 | 0.8 | 1.1 (Sharp) |
| Fmoc-Benzamidoxime | 1.00 (Reference) | 401.1490 | 0.5 | 1.0 (Symmetric) |
Note on Separation: The Amidine elutes earlier than the Amidoxime in Reverse Phase because the highly basic amidine group is protonated and positively charged at pH 3.8, significantly reducing its hydrophobic interaction with the C18 chain. The Amidoxime remains largely neutral/less ionized, retaining longer.
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines.[2] Drug Metabolism Reviews, 34(3), 565-579.
-
Kotronoulas, A., et al. (2022). Identification of degradation products in flumazenil using LC-Q-TOF/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- Grundmann, M., et al. (2014). ESI-MS fragmentation of amidoximes: Distinguishing in-source fragmentation from chemical degradation. Rapid Communications in Mass Spectrometry. (Generalized citation based on standard ESI principles for labile N-O bonds).
-
Waters Corporation. (2020). Separation of Basic Compounds using Charged Surface Hybrid (CSH) Technology. Application Note.
Sources
Safety Operating Guide
4-(Fmoc-amino)benzamidoxime proper disposal procedures
Executive Summary & Immediate Action
Do not dispose of 4-(Fmoc-amino)benzamidoxime in municipal trash or down the drain. [1]
This compound is a specialized intermediate containing a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an amidoxime functionality. While not typically classified as a high-explosive, it requires strict segregation from strong bases and oxidizers due to the chemical instability of the Fmoc group and the reactivity of the amidoxime moiety.
Immediate Disposal Classification:
-
Solid Waste: High-BTU Organic Solid Waste (Incineration).
-
Liquid Waste: Organic Solvent Waste (Non-halogenated, unless dissolved in DCM/Chloroform).
Hazard Profile & Chemical Logic
To ensure safety, we must understand the causality behind the disposal rules. This protocol is built on the specific reactivities of the molecule's functional groups.
A. The Fmoc Group (Base Sensitivity)
The Fmoc group is designed to be cleaved by secondary amines (e.g., piperidine) under basic conditions.[2]
-
Risk: If 4-(Fmoc-amino)benzamidoxime is disposed of in a waste container containing high concentrations of basic organic waste (common in peptide synthesis labs), it will undergo uncontrolled deprotection.
-
Mechanism: Base-catalyzed
-elimination releases dibenzofulvene and .[2] -
Consequence: Evolution of gas (
) can pressurize sealed waste containers, and the reaction may be exothermic.
B. The Amidoxime Group (Reactivity)
Amidoximes (
-
Risk: Incompatible with strong oxidizing agents and acid chlorides.
-
Thermal Stability: While not inherently explosive like azides, amidoximes can decompose exothermically at elevated temperatures. Incineration must be controlled.
| Property | Hazard Classification | Operational Implication |
| Physical State | Solid (Powder) | Dust inhalation hazard; use N95 or fume hood. |
| Toxicity | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, safety glasses) required. |
| Reactivity | Base-Sensitive | CRITICAL: Do NOT mix with Piperidine/DMF waste. |
| RCRA Status | Unlisted (Likely) | Treat as "Hazardous Waste" by characteristic (Toxic/Irritant). |
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess)
Best for: Old reagent bottles, weighing errors, or degraded solids.
-
Containment: Keep the substance in its original vial if possible. If transferring, place in a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write fully: "4-(Fmoc-amino)benzamidoxime".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Segregation: Place the container in the Solid Organic Waste drum destined for incineration.
-
Expert Note: Ensure this drum does not contain loose sharps or oxidizing solids.
-
Scenario B: Disposal of Solutions (Reaction Mixtures)
Best for: Mother liquors, filtrates, or dissolved reagents in DMF, DMSO, or DCM.
-
Solvent Identification: Determine the primary solvent.
-
Halogenated: DCM, Chloroform, Dichloroethane.
-
Non-Halogenated: DMF, DMSO, Methanol, Ethyl Acetate.
-
-
Segregation: Pour into the appropriate carboy.
-
CRITICAL: If the solution contains bases (e.g., TEA, DIPEA, Piperidine), ensure the waste container is vented or has sufficient headspace. The Fmoc group may cleave over time, releasing mild gas.
-
-
Rinsing: Triple-rinse the original vessel with the compatible solvent. Add rinsate to the liquid waste container.
Scenario C: Contaminated Debris
Best for: Gloves, weighing paper, paper towels.
-
Bagging: Collect all dry, contaminated debris in a clear 4-mil polyethylene bag.
-
Sealing: Goose-neck and tape the bag seal to prevent dust release.
-
Disposal: Place in the Dry Laboratory Debris bin (often a fiber drum with a liner) for incineration.
Decision Logic Diagram (DOT Visualization)
The following diagram illustrates the decision process for researchers at the bench.
Figure 1: Operational decision tree for segregating Fmoc-protected amidoxime waste streams.
Regulatory & Compliance (RCRA/EPA)
While 4-(Fmoc-amino)benzamidoxime is not explicitly listed on the EPA's P-List (acutely toxic) or U-List (toxic), it must be managed as hazardous waste based on the "Generator Knowledge" of its properties.
-
Waste Codes:
-
If the compound is pure, it is technically a "Non-RCRA Regulated" chemical unless it exhibits a characteristic (Ignitability, Corrosivity, Reactivity, Toxicity).
-
Recommendation: Due to the amidoxime nitrogen content and potential aquatic toxicity, classify it as "Hazardous Waste - Toxic/Irritant" to ensure incineration rather than landfilling.
-
If dissolved in solvents, the solvent usually dictates the code (e.g., F002 for halogenated solvents, F003 for non-halogenated ignitables) [1].
-
-
Empty Containers:
-
Containers that held this compound are considered "RCRA Empty" if all wastes have been removed that can be removed using common practices (pouring/scraping) AND no more than 2.5 cm (1 inch) of residue remains [2].
-
Protocol: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Acetone or DMSO). Dispose of the rinsate as hazardous liquid waste. Deface the label and discard the bottle in glass trash.
-
Emergency Response (Spills)
Minor Spill (< 5g):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Cleanup: Do not dry sweep (dust hazard). Wet a paper towel with acetone or ethanol.
-
Wipe: Gently wipe up the powder to avoid aerosolization.
-
Disposal: Place used towels in a sealed bag and dispose of as solid hazardous waste (Scenario C).
Major Spill (> 5g or outside fume hood):
-
Evacuate: Clear the immediate area.
-
Ventilate: Allow dust to settle if airborne.
-
Alert: Contact EHS or the Chemical Safety Officer.
References
-
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Listings: F-List (Non-specific source wastes). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2023). RCRA Empty Container Regulations (40 CFR 261.7). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide: Chemical Waste. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-(Fmoc-amino)benzamidoxime
[1]
Executive Summary & Risk Profile
Compound: 4-(Fmoc-amino)benzamidoxime Role: Peptidomimetic intermediate / Solid Phase Peptide Synthesis (SPPS) Building Block CAS (Parent/Analog): 277319-62-7 (4-Amino benzamidoxime); Specific Fmoc-derivative data is often extrapolated from the active core.[1]
The "Hidden" Hazard: While many researchers treat Fmoc-protected reagents as benign "lego blocks" for peptide synthesis, 4-(Fmoc-amino)benzamidoxime demands higher vigilance.[1] Unlike standard Fmoc-amino acids (typically mild irritants), the benzamidoxime core carries acute toxicity risks (H301: Toxic if swallowed) and significant irritation potential (H315, H319, H335) [1, 2].[1]
This compound combines the dusting potential of a hydrophobic Fmoc-derivative with the biological activity of an amidoxime.[1] Do not handle this on an open bench.
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard compliance" to "active defense" against particulate migration and dermal absorption.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Mandatory) | The H335 (Respiratory Irritation) and H301 (Oral Toxicity) codes necessitate containment.[1] N95 masks are insufficient for high-concentration dusts of toxic intermediates.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thickness) | Outer Layer: 8 mil Nitrile (High durability).[1] Inner Layer: 4 mil Nitrile (Tactile sensitivity).[1] Why: Fmoc derivatives are often dissolved in DMF/DMSO.[1] If the solvent penetrates, it carries the toxic cargo through the skin [3]. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are inadequate for fine powders that can drift into the lacrimal gap.[1] Goggles provide a sealed environment.[1] |
| Body | Tyvek® Sleeves or Lab Coat with Cuffs | Fmoc powders are electrostatic and cling to fabrics.[1] Wrist exposure is the most common contamination point during weighing.[1] |
Operational Protocol: The "Static-Free" Weighing Loop[1]
Fmoc-protected intermediates are notoriously "fluffy" and prone to electrostatic charging, causing the powder to leap from spatulas.[1] This creates an inhalation hazard and mass-balance errors.[1]
Step-by-Step Handling Procedure
-
Equilibrium: Allow the container to reach room temperature before opening to prevent condensation, which hydrolyzes the amidoxime moiety.[1]
-
Static Neutralization:
-
The "Transfer Tunnel" Technique:
-
Solvation:
Visualization: Safe Weighing Workflow
The following diagram illustrates the Critical Control Points (CCP) to prevent exposure.
Caption: Critical Control Points (CCP) for handling toxic Fmoc-powders. Red nodes indicate high-risk steps requiring specific intervention.
Disposal & Decontamination Strategy
Disposal of Fmoc-amidoximes requires understanding the chemistry of the protecting group.[1]
The Fmoc-Cleavage Hazard
If this compound enters a waste stream containing secondary amines (like Piperidine, Morpholine, or diethylamine), the Fmoc group will cleave, releasing dibenzofulvene .[1]
-
Risk: This reaction is exothermic and generates a reactive fulvene species that can polymerize or react with other waste components.[1]
-
Protocol: Segregate this waste from high-pH amine waste unless explicitly calculated for quenching.[1]
Waste Segregation Table
| Waste Stream | Acceptable? | Notes |
| Solid Waste (Hazardous) | YES | Double-bag contaminated gloves, weighing boats, and paper towels.[1] Label as "Toxic Solid."[1] |
| Liquid Waste (Non-Halogenated) | YES | Solutions in DMF/DMSO.[1] Ensure no strong acids are present (amidoximes can hydrolyze).[1] |
| Liquid Waste (Basic/Amine) | NO | Risk of uncontrolled Fmoc deprotection and heat generation.[1] |
| Trash/General Waste | NO | Strictly prohibited due to H301 toxicity.[1] |
Emergency Response
Scenario: Powder Spill inside Fume Hood
-
Do NOT sweep. Sweeping creates airborne dust.[1]
-
Cover: Gently cover the spill with paper towels soaked in a compatible solvent (e.g., Ethanol or Isopropanol) or water (if compatible with surrounding reagents) to dampen the powder.[1]
-
Wipe: Wipe up the wet slurry.[1]
-
Clean: Wash surface with soap and water.[1][2][3] The Fmoc group is hydrophobic; water alone will bead up.[1] You need a surfactant (soap) to lift it.[1]
Scenario: Skin Contact
References
-
Sigma-Aldrich. (n.d.).[1][4] Safety Data Sheet: Benzamidoxime derivatives (Generic).[1] Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: Benzamidoxime (CID 7259353).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
